1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSRLBOAUOYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389825 | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122416-41-5 | |
| Record name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from commercially available sources, provides estimations based on structurally similar compounds, and details the standardized experimental protocols required for the precise determination of its basic properties. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel therapeutics based on the benzodioxane scaffold.
Introduction
This compound is a heterocyclic organic compound featuring a benzodioxane ring system fused to a phenethylamine moiety. The phenethylamine skeleton is a common feature in a wide array of neuroactive compounds, including stimulants and empathogens. The presence of the dihydro-1,4-benzodioxin group significantly influences the molecule's electronic and steric properties, potentially modulating its pharmacological activity. A thorough understanding of its basic physicochemical properties is paramount for any research and development endeavor, as these properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine | N/A |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Canonical SMILES | CC(C1=CC2=C(C=C1)OCCOC2)N | N/A |
| InChI Key | N/A | N/A |
| CAS Number | Not available | N/A |
| Appearance | Solid | N/A |
Physicochemical Properties: Data and Estimation
| Property | Estimated/Reported Value | Basis for Estimation/Reference |
| pKa | ~9.8 - 10.2 | Amphetamine and related stimulants, which are also phenethylamine derivatives, typically have pKa values in this range.[2][3][4] |
| logP | 1.5 - 2.5 | Phenethylamine has a reported logP of 1.41.[5] The addition of the benzodioxin ring is expected to increase lipophilicity. |
| Aqueous Solubility | Moderately soluble | Phenethylamine is described as soluble in water.[5] The hydrochloride salt form would exhibit higher aqueous solubility.[6] |
| Melting Point (°C) | N/A | As a solid, a distinct melting point is expected. For comparison, the hydrochloride salt of phenethylamine has a melting point of 217 °C.[7] |
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data for this compound, the following established experimental protocols are recommended.
Determination of pKa by Potentiometric Titration
The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding.
Methodology:
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water, often with a small amount of a co-solvent like methanol if solubility is limited.
-
Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the amine is protonated.
Caption: Workflow for pKa determination.
Determination of logP by Shake-Flask Method
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.
Methodology:
-
Phase Preparation: A biphasic system of n-octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) is prepared and mutually saturated.
-
Partitioning: A known amount of this compound is added to a mixture of the two phases. The mixture is then agitated (shaken) for a sufficient time to allow for equilibrium to be reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Shake-flask method for logP.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Methodology:
-
Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values).
-
Equilibration: The suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS).
Determination of Melting Point
The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a solid compound.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded. A sharp melting range is indicative of high purity.
Potential Biological Activity and Signaling Pathways
While no specific biological targets or signaling pathways have been definitively identified for this compound in the reviewed literature, its structural similarity to phenethylamine and amphetamine suggests potential activity as a modulator of monoamine neurotransmitter systems.
Derivatives of 1,4-benzodioxane have been investigated for a range of biological activities, including enzyme inhibition (e.g., α-glucosidase and acetylcholinesterase) and as potential anticancer agents.[8][9][10] For instance, certain sulfonamide derivatives of 1,4-benzodioxane-6-amine have shown inhibitory activity against lipoxygenase.[11]
Further research is required to elucidate the specific pharmacological profile of this compound. A logical starting point for investigation would be to screen for binding and functional activity at monoamine transporters (dopamine, norepinephrine, and serotonin transporters) and receptors.
Caption: Proposed biological screening workflow.
Conclusion
This technical guide has consolidated the available information on the basic properties of this compound. While experimental data is currently scarce, this document provides a framework for its determination through established protocols and offers insights into its potential biological activities based on structural analogy. The systematic characterization of its physicochemical and pharmacological properties is a critical next step in evaluating its potential as a lead compound in drug discovery programs.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Amphetamine-like Psychostimulants [mdpi.com]
- 4. Rapid and Simplified Determination of Amphetamine-Type Stimulants Using One-Pot Synthesized Magnetic Adsorbents with Built-In pH Regulation Coupled with Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Phenethylamine - Wikipedia [en.wikipedia.org]
- 8. scielo.br [scielo.br]
- 9. Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine chemical structure and synthesis
An In-depth Technical Guide on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Chemical Structure and Synthesis
Introduction
This compound is a chemical compound belonging to the benzodioxane class of molecules. Compounds in this family are of significant interest to researchers and drug development professionals due to their diverse biological activities.[1] This guide provides a comprehensive overview of the chemical structure and a detailed examination of the synthetic routes for this compound, with a focus on practical experimental protocols.
Chemical Structure and Properties
This compound is characterized by a core 1,4-benzodioxane ring system, with an ethanamine substituent at the 6-position. The presence of a chiral center at the alpha-carbon of the ethylamine group means that this compound can exist as a racemic mixture or as individual enantiomers.
Chemical Structure Diagram:
Physicochemical Properties:
The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [2] |
| Molecular Weight | 179.22 g/mol | [2] |
| Appearance | Solid | |
| SMILES String | CC(N)c1ccc2OCCOc2c1 | [2] |
| InChI Key | ABUSRLBOAUOYSM-UHFFFAOYSA-N |
Synthesis of this compound
The most common and direct route for the synthesis of this compound is through the reductive amination of the corresponding ketone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone. The Leuckart reaction is a classic and effective method for this transformation.[3][4]
Synthesis Workflow:
Step 1: Synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
The precursor ketone can be prepared via the Friedel-Crafts acylation of 1,4-benzodioxan.[5]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, add anhydrous aluminum chloride (1.2 eq) to a solution of 1,4-benzodioxan (1.0 eq) in a suitable inert solvent such as dichloromethane or ether.
-
Addition of Acylating Agent: Cool the mixture in an ice bath to 0-5 °C. Add acetyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the same solvent. Combine the organic extracts, wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
Step 2: Reductive Amination via the Leuckart Reaction
The Leuckart reaction utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent to convert ketones into primary amines.[3][4] This reaction is an example of reductive amination.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1.0 eq) and an excess of ammonium formate (3-5 eq) or formamide.
-
Heating: Heat the reaction mixture to a temperature between 160-185 °C for 6-12 hours.[3][6] The reaction progress can be monitored by TLC.
-
Hydrolysis of Formyl Intermediate: After cooling, the intermediate N-formyl derivative is hydrolyzed. Add a solution of hydrochloric acid (e.g., 20% HCl) to the reaction mixture and heat under reflux for several hours until the hydrolysis is complete.
-
Workup: Cool the mixture and make it alkaline by the addition of a concentrated sodium hydroxide solution. This will liberate the free amine.
-
Extraction: Extract the aqueous solution with an organic solvent such as diethyl ether or dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation. The crude this compound can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Reaction Conditions Summary:
| Parameter | Value | Reference |
| Reaction Type | Leuckart Reaction (Reductive Amination) | [3][4] |
| Reactants | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, Ammonium formate/Formamide | [3] |
| Temperature | 160-185 °C | [3][6] |
| Typical Yield | Good to excellent yields are generally reported for the Leuckart reaction. | [7] |
Spectroscopic Characterization Data (Predicted)
-
¹H NMR: Expected signals would include a doublet for the methyl group (CH₃), a quartet for the methine proton (CH), signals for the aromatic protons, and a multiplet for the two methylene groups of the dioxane ring around 4.2-4.3 ppm.[8] A broad singlet for the amine protons (NH₂) would also be present.
-
IR: Characteristic peaks would be observed for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-O stretching of the ether linkages in the dioxane ring.[8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 179.22).
Biological Significance
Derivatives of 1,4-benzodioxane are known to exhibit a wide range of biological and pharmacological activities.[1] These include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[5] The structural motif present in this compound is a valuable scaffold in medicinal chemistry and drug discovery.[9]
Conclusion
This technical guide has detailed the chemical structure and a reliable synthetic pathway for this compound. The synthesis primarily involves a Friedel-Crafts acylation to form the precursor ketone, followed by a Leuckart reductive amination. The provided experimental protocols offer a practical basis for the laboratory preparation of this compound. The diverse biological activities associated with the benzodioxane core make this and related compounds important targets for further research and development in the pharmaceutical sciences.
References
- 1. tsijournals.com [tsijournals.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. scirp.org [scirp.org]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Discovery, Synthesis, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine, a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry. While a singular "discovery" of this compound is not documented in the traditional sense, its history is intrinsically linked to the exploration of the benzodioxane scaffold in the quest for novel therapeutics. This guide details its likely synthetic origins, focusing on the reductive amination of its ketone precursor, and explores its application in the development of pharmacologically active agents. The document includes detailed experimental protocols, quantitative data on the biological activity of a representative derivative, and diagrams of relevant synthetic and logical pathways to provide a practical resource for researchers in the field.
Introduction and Inferred History
The history of this compound is not marked by a specific date of discovery or a single pioneering scientist. Instead, its emergence is a result of the broader investigation into the 1,4-benzodioxane moiety as a privileged scaffold in drug discovery. This structural motif is present in a variety of pharmacologically active compounds, and as such, the synthesis of various benzodioxane derivatives, including the title amine, became a logical step for medicinal chemists.
The compound is now widely available from commercial suppliers as a chemical building block, indicating its utility in the synthesis of more complex molecules.[1] Its primary historical significance, therefore, lies in its role as a key intermediate, enabling the exploration of new chemical space in drug development. The logical and most common route to its synthesis is through the reductive amination of the corresponding ketone, a well-established and versatile chemical transformation.[2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3 | |
| SMILES | CC(N)c1ccc2OCCOc2c1 |
Synthesis and Experimental Protocols
The synthesis of this compound is most practicably achieved through a two-step process starting from 1,4-benzodioxan. The first step involves the Friedel-Crafts acylation to form the ketone precursor, followed by reductive amination.
Step 1: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
Reaction: Friedel-Crafts Acylation of 1,4-Benzodioxan.
Protocol:
-
To a stirred solution of 1,4-benzodioxan in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride).
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
Step 2: Synthesis of this compound
Reaction: Reductive Amination of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone.
Protocol:
-
Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone in a suitable solvent, such as methanol.
-
Add a source of ammonia, typically ammonium acetate, to the solution.
-
Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a dilute acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.
-
Purify the product by column chromatography or distillation under reduced pressure.
Application in Drug Discovery: A Case Study
While this compound itself is not known to have significant pharmacological activity, it serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. For instance, derivatives of this amine have been investigated for their activity as α-glucosidase and acetylcholinesterase inhibitors.[3][4]
Quantitative Data of a Derivative
The following table summarizes the in vitro inhibitory activity of a synthesized N-substituted derivative of 1-(2,3-dihydro-1,4-benzodioxin-6-amine against α-glucosidase and acetylcholinesterase. This data is representative of the types of biological activities that can be achieved by modifying the core amine structure.
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-(2,3-dihydrobenzo[5]dioxin-6-yl)-4-methylbenzenesulfonamide | α-Glucosidase | > 500 |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide | α-Glucosidase | 1.9 ± 0.01 |
| N-(2,3-dihydrobenzo[5]dioxin-6-yl)-4-methylbenzenesulfonamide | Acetylcholinesterase | > 500 |
| 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(4-chlorophenyl)acetamide | Acetylcholinesterase | 250.6 ± 1.3 |
Data adapted from a study on synthesized derivatives for illustrative purposes.[3]
Visualizations
Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from 1,4-benzodioxan.
Caption: Synthetic route to this compound.
Experimental Workflow for Synthesis
This diagram outlines the general laboratory workflow for the synthesis and purification of the target amine.
Caption: General workflow for the reductive amination synthesis.
Logical Relationship in Drug Discovery
This diagram illustrates the role of the core compound as a building block in the development of more complex, biologically active molecules.
Caption: Role as a building block in drug discovery.
Conclusion
This compound represents a key molecular scaffold whose importance is defined by its application in the synthesis of novel compounds with potential therapeutic value. While its own discovery is not a landmark event, its utility as a versatile building block for medicinal chemists is clear. This guide has provided a comprehensive overview of its likely synthesis, physicochemical properties, and its role in the development of pharmacologically active agents, offering a valuable resource for professionals in the field of drug discovery and development. The provided protocols and diagrams serve as a practical foundation for the synthesis and further exploration of this and related compounds.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Ethanone, 1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- synthesis - chemicalbook [chemicalbook.com]
Unveiling the Pharmacological Landscape of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available pharmacological data for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is limited. This guide provides a comprehensive overview of the anticipated pharmacological profile of this compound based on the known activities of structurally related benzodioxan derivatives. The experimental protocols and potential signaling pathways described are standard methodologies for characterizing novel psychoactive compounds and should be considered predictive for the title compound.
Introduction
This compound is a chemical entity belonging to the class of substituted phenethylamines, incorporating a benzodioxan moiety. Its structural similarity to known psychoactive compounds suggests a potential for interaction with various neurotransmitter systems in the central nervous system. The 2,3-dihydro-1,4-benzodioxine structure is a key feature in a number of pharmacologically active compounds, influencing their receptor binding and functional activity. This document outlines the expected pharmacological characteristics of this compound and provides a framework for its experimental evaluation.
Predicted Pharmacological Profile
Based on the pharmacology of analogous compounds, this compound is anticipated to exhibit affinity for and functional activity at monoamine transporters and serotonin receptors. The precise nature of these interactions (e.g., agonist, antagonist, releaser, or reuptake inhibitor) would require empirical determination.
Anticipated Receptor and Transporter Interactions
The following table summarizes the potential molecular targets for this compound, with placeholder data to illustrate the expected format for reporting experimental findings.
| Target | Predicted Interaction | Rationale |
| Serotonin Transporter (SERT) | Reuptake Inhibition / Releasing Agent | The phenethylamine backbone is a common feature of SERT substrates and inhibitors. |
| Dopamine Transporter (DAT) | Reuptake Inhibition / Releasing Agent | The phenethylamine structure suggests potential interaction with DAT. |
| Norepinephrine Transporter (NET) | Reuptake Inhibition / Releasing Agent | The phenethylamine scaffold is also common to NET ligands. |
| 5-HT1A Receptor | Agonist/Partial Agonist | Benzodioxan-containing compounds have shown affinity for this receptor subtype. |
| 5-HT2A Receptor | Agonist/Antagonist | A common target for psychoactive phenethylamines. |
| 5-HT2C Receptor | Agonist/Antagonist | Often functionally linked with 5-HT2A receptor activity. |
| α-Adrenergic Receptors | Antagonist | Certain benzodioxan derivatives are known α-adrenergic antagonists. |
Methodologies for Pharmacological Characterization
A thorough pharmacological evaluation of this compound would involve a battery of in vitro and in vivo assays to determine its binding affinity, functional activity, and behavioral effects.
In Vitro Assays
These assays are crucial for determining the affinity of the compound for various receptors and transporters.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Membranes from cells stably expressing the target receptor or transporter (e.g., HEK293 cells) or from brain tissue (e.g., rat cortex) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl) is prepared.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-citalopram for SERT) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional assays are employed to determine whether the compound acts as an agonist, antagonist, or modulator of transporter function.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Cells stably expressing the transporter of interest (e.g., DAT, NET, or SERT) are cultured in appropriate media.
-
Assay Initiation: Cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled substrate (e.g., [3H]-dopamine for DAT) is added to initiate the uptake reaction.
-
Termination: Uptake is terminated by rapid washing with ice-cold buffer.
-
Quantification: The amount of radiolabeled substrate taken up by the cells is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is calculated.
In Vivo Behavioral Assays
Animal models are essential for understanding the physiological and behavioral effects of the compound.
Experimental Protocol: Head-Twitch Response in Mice (5-HT2A Agonism)
-
Animals: Male C57BL/6J mice are habituated to the testing environment.
-
Drug Administration: The test compound is administered via an appropriate route (e.g., intraperitoneal injection).
-
Observation: Mice are observed for a set period (e.g., 30 minutes), and the number of head twitches is recorded by a trained observer blinded to the treatment conditions.
-
Data Analysis: The dose-response relationship for the induction of head twitches is analyzed.
Visualizations
Predicted Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, assuming it acts as a serotonin releasing agent and a 5-HT2A receptor agonist.
Caption: Predicted signaling cascade for a serotonin releasing agent with 5-HT2A agonist activity.
Experimental Workflow
The following diagram outlines a typical workflow for the pharmacological characterization of a novel compound like this compound.
Caption: Standard workflow for the preclinical pharmacological evaluation of a novel compound.
Conclusion
An In-depth Technical Guide on the Serotonin and Dopamine Transporter Affinity of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: A comprehensive overview of the pharmacological evaluation of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, with a focus on its affinity for the serotonin (SERT) and dopamine (DAT) transporters.
Introduction
This compound, also known as 3,4-Methylenedioxy-N-ethyl-amphetamine (MDEA) analogue or EDA, is a compound of interest within the field of psychoactive substance research. Structurally related to 3,4-methylenedioxymethamphetamine (MDMA), this molecule belongs to the phenethylamine class. The seemingly minor structural modification of replacing the methylenedioxy bridge of MDMA with an ethylenedioxy group in this compound could potentially lead to significant alterations in its pharmacological profile, particularly its interaction with monoamine transporters.
The affinity of a compound for the serotonin transporter (SERT) and the dopamine transporter (DAT) is a critical determinant of its psychoactive effects and therapeutic potential. These transporters are integral membrane proteins responsible for the reuptake of serotonin and dopamine from the synaptic cleft, thereby regulating neurotransmission. Modulation of SERT and DAT activity is the primary mechanism of action for a wide range of therapeutic agents, including antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD), as well as substances of abuse.
This technical guide provides a detailed overview of the methodologies employed to determine the SERT and DAT affinity of novel compounds such as this compound. While specific quantitative binding data for this particular compound is not available in the current body of scientific literature, the following sections will provide the necessary framework for its evaluation.
Data Presentation: Serotonin and Dopamine Transporter Affinity
A thorough search of scientific databases and literature has revealed a lack of specific quantitative data (e.g., Ki or IC50 values) for the binding affinity of this compound at the serotonin and dopamine transporters. The table below is provided as a template for the presentation of such data once it becomes available through empirical investigation.
| Compound | Transporter | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | SERT | [3H]Citalopram | Data not available | Data not available | |
| This compound | DAT | [3H]WIN 35,428 | Data not available | Data not available |
Experimental Protocols
The determination of a compound's affinity for SERT and DAT is typically achieved through in vitro radioligand binding assays. These assays measure the ability of a test compound to compete with a radiolabeled ligand that has a known high affinity and selectivity for the target transporter.
General Signaling Pathway of Monoamine Transporters
The following diagram illustrates the general mechanism of monoamine reuptake by transporters like SERT and DAT and the inhibitory action of competing ligands.
Caption: Monoamine release, binding, reuptake, and transporter inhibition.
Membrane Preparation from Transfected Cell Lines or Brain Tissue
-
Cell Culture and Harvesting: Human Embryonic Kidney 293 (HEK293) cells stably expressing either human SERT or DAT are cultured to near confluency. The cells are then washed with phosphate-buffered saline (PBS) and harvested by scraping.
-
Homogenization: The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenization is performed using a glass-Teflon homogenizer or a polytron homogenizer. For brain tissue, a specific region of interest (e.g., striatum for DAT, cortex for SERT) is dissected and homogenized.
-
Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Membrane Pelleting: The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed by resuspension in fresh homogenization buffer and re-centrifugation. The final pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay. Aliquots of the membrane preparation are stored at -80°C until use.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is a competitive binding assay using [3H]Citalopram, a selective SERT radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following components are added in triplicate for a final volume of 200-250 µL:
-
Total Binding: Assay buffer, [3H]Citalopram (at a concentration near its Kd, typically 1-2 nM), and the membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine), [3H]Citalopram, and the membrane preparation.
-
Competition Binding: Serial dilutions of the test compound (this compound), [3H]Citalopram, and the membrane preparation.
-
-
Incubation: The plate is incubated at room temperature (or a specified temperature) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is a competitive binding assay using [3H]WIN 35,428 (also known as CFT), a high-affinity DAT radioligand.
-
Assay Buffer: Typically a phosphate or Tris-based buffer, pH 7.4.
-
Reaction Mixture: The setup is similar to the SERT assay, with the following components in a 96-well plate:
-
Total Binding: Assay buffer, [3H]WIN 35,428 (at a concentration near its Kd), and the membrane preparation (often from striatal tissue or DAT-expressing cells).
-
Non-specific Binding: A high concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909), [3H]WIN 35,428, and the membrane preparation.
-
Competition Binding: Serial dilutions of the test compound, [3H]WIN 35,428, and the membrane preparation.
-
-
Incubation: The plate is typically incubated on ice or at 4°C for a specified duration to reach equilibrium.
-
Filtration and Scintillation Counting: The procedure is the same as described for the SERT assay.
-
Data Analysis: The IC50 and Ki values are calculated using the same methods described for the SERT assay.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram provides a visual representation of the key steps in a typical competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The affinity of this compound for the serotonin and dopamine transporters remains to be elucidated. The experimental protocols detailed in this guide provide a robust framework for conducting the necessary in vitro pharmacological characterization. Determining the SERT and DAT binding affinities of this compound will be a crucial first step in understanding its potential psychoactive effects, mechanism of action, and its viability as a lead compound for therapeutic development. Further studies, including functional uptake and release assays, will be necessary to fully characterize its interaction with these critical monoamine transporters.
An In-depth Technical Guide to the Stereoisomers of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a chiral amine containing a benzodioxane moiety, a structural motif present in numerous pharmacologically active compounds. The presence of a stereocenter at the α-carbon of the ethylamine side chain gives rise to two enantiomers, (R)- and (S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. It is well-established that individual enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, separation, and known physicochemical properties. Due to the limited publicly available data on the specific pharmacological activities of the individual enantiomers, this guide will focus on the foundational chemistry and analytical methodologies, providing researchers with the necessary information to produce and characterize these stereoisomers for further investigation.
Introduction
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, featured in a variety of therapeutic agents. The introduction of a chiral center, as seen in this compound, adds a layer of complexity and potential for stereospecific interactions with biological targets. Understanding the distinct properties of each enantiomer is crucial for the development of safe and effective therapeutics. This guide aims to consolidate the available technical information on the synthesis and characterization of the stereoisomers of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| Form | Solid | [2] |
| Hazard Classification | Acute Toxicity 4 (Oral) | [2] |
Further research is required to determine key enantiomer-specific properties such as melting point, specific rotation, and differential solubility.
Synthesis and Chiral Resolution
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: enantioselective synthesis or resolution of a racemic mixture.
Synthesis of Racemic this compound
A common and effective method for the synthesis of the racemic amine is through reductive amination of the corresponding ketone precursor.
Experimental Protocol: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one (Precursor)
Experimental Protocol: Reductive Amination
Reductive amination involves the reaction of a ketone with an amine source to form an imine, which is then reduced to the desired amine.[3]
-
Imine Formation: Dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one in a suitable solvent (e.g., methanol, ethanol). Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) and a mild acid catalyst (e.g., acetic acid) to facilitate the formation of the imine intermediate. The reaction is typically stirred at room temperature.
-
Reduction: Introduce a reducing agent to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for their selectivity in reducing the imine in the presence of the ketone.[3] The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using column chromatography to yield racemic this compound.
Chiral Resolution of Racemic this compound
The separation of the racemic amine into its constituent enantiomers can be achieved through the formation of diastereomeric salts with a chiral resolving agent.[4][5][6][7]
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol, methanol, isopropanol). Add an equimolar amount of a chiral acid resolving agent, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid.[7] The mixture is typically heated to ensure complete dissolution and then allowed to cool slowly.
-
Fractional Crystallization: One of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. The crystals are collected by filtration. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base (e.g., NaOH, K₂CO₃) to neutralize the chiral acid and liberate the free enantiopure amine. The amine is then extracted into an organic solvent and purified.
-
Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar basification and extraction process.
Analytical Methods for Enantiomeric Purity Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of a chiral compound.
Experimental Protocol: Chiral HPLC Analysis
A specific, validated chiral HPLC method for this compound is not available in the literature. However, a general approach to developing such a method is as follows:
-
Column Selection: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often a good starting point for the separation of amines.
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is typically used. For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine, 0.1%) is often necessary to improve peak shape and resolution.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol can be employed.
-
-
Method Optimization: Adjust the ratio of the mobile phase components, the flow rate, and the column temperature to achieve baseline separation of the two enantiomers.
-
Detection: Use a UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).
Potential Pharmacological Significance (Hypothesized)
While specific data is lacking for the title compound's enantiomers, the structural similarity to known adrenergic and serotonergic ligands suggests potential interactions with these receptor systems.
-
Adrenergic Receptors: Many phenylethylamine derivatives exhibit activity at adrenergic receptors. The stereochemistry at the α-carbon is often a critical determinant of potency and selectivity for α- and β-adrenergic receptor subtypes.[8]
-
Serotonin Receptors: The indolethylamine core of serotonin is structurally related to the phenylethylamine moiety. It is plausible that the enantiomers of this compound could display differential affinity and/or efficacy at various 5-HT receptor subtypes.
Conclusion and Future Directions
This technical guide has outlined the fundamental chemistry and analytical considerations for the stereoisomers of this compound. While detailed experimental protocols and specific pharmacological data for the individual enantiomers are not currently available in the public domain, the methodologies presented here provide a solid foundation for researchers to synthesize, separate, and characterize these compounds. Future research should focus on:
-
The development and publication of detailed, optimized protocols for the enantioselective synthesis or chiral resolution of this compound.
-
The determination and reporting of the specific physicochemical properties of the (R)- and (S)-enantiomers.
-
Comprehensive pharmacological profiling of the individual enantiomers at a range of biological targets, particularly adrenergic and serotonin receptors, to elucidate their stereospecific structure-activity relationships.
The generation of this data will be invaluable for the drug development community and will enable a more thorough understanding of the therapeutic potential of these chiral molecules.
References
- 1. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine | C10H13NO2 | CID 3747027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccjm.org [ccjm.org]
Methodological & Application
Application Notes and Protocols: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a chemical intermediate primarily available for research and development purposes. Detailed analytical data and validated protocols for its use as a certified reference standard are not extensively available in the public domain. The following application notes and protocols are based on general principles of reference standard qualification, and analytical methods adapted from structurally similar compounds such as benzodioxane derivatives and phenethylamines. The quantitative data presented in the tables are illustrative and represent typical specifications for a high-purity chemical standard. Users are strongly advised to independently verify the suitability of this material for their specific applications.
Application Notes
Introduction
This compound is a heterocyclic compound that can serve as a building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. As an analytical standard, it is essential for the accurate identification, quantification, and quality control of this compound in various matrices, including reaction mixtures and final products. These notes provide guidance on the proper handling, storage, and use of this compound as a reference material.
Compound Information
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol [1][2] |
| CAS Number | Varies by supplier (e.g., for AldrichCPR: Not specified) |
| Appearance | Solid[1] |
Storage and Handling
Proper storage and handling are critical to maintain the integrity of the reference standard.
-
Storage: The reference standard should be stored in its original, tightly sealed container in a cool, dry, and dark place. For long-term stability, storage at 2-8°C is recommended. The storage area should be well-ventilated.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the material. Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or under a fume hood. Before use, allow the container to equilibrate to room temperature to prevent condensation.[3]
Safety Precautions
-
Hazard Statements: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.
Qualification of the Analytical Standard
The qualification of a chemical substance as a reference standard involves a comprehensive evaluation of its identity, purity, and other critical properties.
Identity Confirmation
The identity of the material should be unequivocally confirmed using a combination of spectroscopic techniques.
| Technique | Expected Results |
| Infrared (IR) Spectroscopy | The IR spectrum should be consistent with the molecular structure of this compound, showing characteristic peaks for the amine, aromatic, and ether functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra should correspond to the expected chemical shifts and coupling constants for the molecule. |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak consistent with the molecular weight of the compound (e.g., m/z 180.1 for [M+H]⁺). |
Purity Determination
The purity of the reference standard should be determined using high-resolution chromatographic techniques. A purity of ≥99.5% is generally desirable for a primary reference standard.
| Parameter | Illustrative Specification |
| Chromatographic Purity (HPLC) | ≥ 99.5% |
| Chromatographic Purity (GC) | ≥ 99.5% |
| Individual Impurity | ≤ 0.1% |
| Total Impurities | ≤ 0.5% |
| Water Content (Karl Fischer) | ≤ 0.5% |
| Residual Solvents (GC-HS) | To be determined based on synthesis route |
| Residue on Ignition | ≤ 0.1% |
Experimental Protocols
Protocol for Purity Determination by HPLC
This protocol is adapted from methods used for benzodioxole and benzodioxane derivatives.
3.1.1 Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
3.1.2 Procedure
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.
-
Sample Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis: Determine the area percent of the main peak to calculate the chromatographic purity. Identify and quantify any impurities by their relative retention times and peak areas.
Protocol for Purity Determination by GC-MS
This protocol is based on general methods for the analysis of phenethylamine analogs.
3.2.1 Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3.2.2 Procedure
-
Standard Preparation: Prepare a 1 mg/mL solution of the reference standard in methanol or a suitable organic solvent.
-
Sample Analysis: Inject 1 µL of the prepared solution into the GC-MS system.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the peak area of the main component and any impurities. The mass spectrum of the main peak should be consistent with the structure of this compound.
Visualizations
Caption: General workflow for the qualification of an analytical reference standard.
Caption: Typical analytical workflow for quantification using a qualified standard.
References
Application Notes and Protocols for In Vivo Studies of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the design and execution of in vivo studies to characterize the pharmacological and toxicological profile of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine. This compound, a structural analog of known psychoactive substances, requires careful evaluation to determine its potential therapeutic effects and abuse liability. The following protocols are based on established methodologies for assessing novel psychoactive compounds and provide a basis for conducting rigorous and reproducible preclinical research.
Compound Information and Structural Analogs
This compound belongs to the phenethylamine class of compounds. Its structure, featuring a 2,3-dihydro-1,4-benzodioxin ring system, is shared by other psychoactive compounds, most notably 3,4-Methylenedioxy-N-methylamphetamine (MDMA) and its analog 3,4-Ethylenedioxy-N-methylamphetamine (EDMA). Due to the lack of direct in vivo data for the title compound, data from these and other structurally related phenethylamines and synthetic cathinones will be used as a reference for initial dose-finding and experimental design.
Quantitative Data from Structurally Related Compounds
The following tables summarize acute toxicity and effective dose ranges for compounds structurally related to this compound. This data should be used as a guide for initial dose-range finding studies.
Table 1: Acute Toxicity Data (LD50) in Rodents
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Phenylethylamine | Mouse | Intraperitoneal | 226.7 ± 4.4 | [1] |
| p-Fluoro-phenylethylamine | Mouse | Intraperitoneal | 136.7 ± 1.7 | [1] |
| p-Chloro-phenylethylamine | Mouse | Intraperitoneal | 146.7 ± 1.7 | [1] |
| p-Bromo-phenylethylamine | Mouse | Intraperitoneal | 145.0 ± 2.9 | [1] |
| Amphetamine | Mouse | Intraperitoneal | 25.0 ± 0.6 | [1] |
| 3,4-Methylenedioxyamphetamine (MDA) | Mouse | Oral | 133 | [2] |
| 3,4-Methylenedioxyamphetamine (MDA) | Mouse | Intraperitoneal | 58.3 | [2] |
| 3,4-Methylenedioxyamphetamine (MDA) | Mouse | Intravenous | 31.1 | [2] |
| MDMA | Rat (neonatal) | - | 60 (neurotoxic dose) | [3] |
Table 2: Effective Doses in Behavioral Paradigms for Related Compounds
| Compound | Animal Model | Behavioral Assay | Effective Dose Range (mg/kg) | Reference |
| Methylone | Mouse | Locomotor Activity | - | [4] |
| Dimethylone | Mouse | Locomotor Activity | 2.5 - 25 | [5] |
| N-Ethylpentylone | Mouse | Locomotor Activity | 0.25 - 10 | [5] |
| MDMA | Mouse | Locomotor Activity | up to 25 | [5] |
| Methcathinone | Mouse | Locomotor Activity | 1 - 10 | [6] |
| 4-MEC | Mouse | Locomotor Activity | 30 - 100 | [6] |
| 2C-D | Mouse | Locomotor Activity | 3 (stimulant) | [7] |
| 2C-E | Mouse | Locomotor Activity | 0.3 - 1 (stimulant) | [7] |
| MDMA | Rat | Conditioned Place Preference | 10 | [8] |
| d-Amphetamine | Rat | Conditioned Place Preference | 3 | [8] |
| Cocaine | Rat | Conditioned Place Preference | 20 | [8] |
| Heroin | Rat | Conditioned Place Preference | 0.5 | [8] |
| Ethanol | Rat | Conditioned Place Preference | 2.0 | [8] |
Experimental Protocols
General Considerations
-
Animal Models: Male and female Sprague-Dawley rats or C57BL/6 mice are suitable for initial screening. The choice of species and strain should be justified based on the specific research question.
-
Housing and Acclimation: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water. A minimum of one week of acclimation to the facility is required before any experimental procedures.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the guidelines for the ethical treatment of animals in research.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
A preliminary PK/PD study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, as well as its onset and duration of action.
Protocol: Preliminary Pharmacokinetic and Pharmacodynamic Screening
-
Dose Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes to different groups of animals. A starting dose can be estimated based on the data from related compounds (e.g., 1-10 mg/kg).
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
-
Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent compound and any major metabolites.
-
Behavioral Observation: Concurrently with blood sampling, observe animals for any overt behavioral changes, such as changes in locomotor activity, stereotypy, or signs of toxicity.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and correlate them with the observed behavioral effects to establish a preliminary dose-response and time-course relationship.
Behavioral Pharmacology
The following behavioral assays are designed to assess the psychoactive properties of the compound, including its stimulant, rewarding, and subjective effects.
This test measures the stimulant or depressant effects of the compound on spontaneous motor activity.
Protocol: Locomotor Activity Assessment
-
Apparatus: Use automated locomotor activity chambers equipped with infrared beams to track horizontal and vertical movements.
-
Habituation: Place the animals in the activity chambers for a 30-60 minute habituation period before drug administration.
-
Drug Administration: Administer various doses of this compound or vehicle control (e.g., saline) via the intended route of administration (e.g., intraperitoneal, oral).
-
Data Collection: Record locomotor activity continuously for a predetermined period (e.g., 2-4 hours) post-injection.
-
Data Analysis: Analyze the data by quantifying total distance traveled, horizontal activity, and vertical activity (rearing) in discrete time bins. Compare the effects of different doses to the vehicle control.
This assay determines if the subjective effects of the test compound are similar to those of known drugs of abuse.
Protocol: Drug Discrimination Study
-
Apparatus: Use standard two-lever operant conditioning chambers.
-
Training Phase: Train animals to press one lever after the administration of a known training drug (e.g., MDMA or d-amphetamine) and the other lever after vehicle administration to receive a food reward.
-
Test Phase: Once the animals have reliably learned to discriminate between the training drug and vehicle, administer different doses of this compound.
-
Data Collection: Record the percentage of responses on the drug-appropriate lever and the rate of responding.
-
Data Analysis: Full substitution (≥80% drug-lever responding) indicates that the test compound has subjective effects similar to the training drug.
This paradigm assesses the rewarding or aversive properties of the compound.[9]
Protocol: Conditioned Place Preference
-
Apparatus: Use a three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning Phase: On the first day, allow animals to freely explore all three chambers to determine any initial preference for one of the outer chambers.
-
Conditioning Phase: Over several days, pair the administration of this compound with confinement to one of the outer chambers, and vehicle administration with confinement to the other chamber.
-
Test Phase: On the final day, place the animals in the central chamber with free access to both outer chambers in a drug-free state.
-
Data Collection: Record the time spent in each of the outer chambers.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect.[9]
Acute Toxicology
An acute toxicology study is necessary to determine the potential for overdose and to identify the median lethal dose (LD50).
Protocol: Acute Toxicity Assessment (Up-and-Down Procedure)
-
Dose Selection: Based on the data from related compounds, select a starting dose with a low probability of lethality.
-
Dose Administration: Administer the selected dose to a single animal.
-
Observation: Observe the animal closely for signs of toxicity and mortality for at least 24 hours.
-
Dose Adjustment: If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Calculation: Continue this procedure until sufficient data points are collected to calculate the LD50 using appropriate statistical methods.
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway
Based on its structural similarity to MDMA, this compound is hypothesized to interact with monoamine transporters, primarily the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), leading to an increase in extracellular monoamine levels.
Caption: Hypothesized mechanism of action.
Experimental Workflow for In Vivo Characterization
The following diagram illustrates a logical workflow for the in vivo characterization of this compound.
Caption: In vivo experimental workflow.
Logical Flow for Drug Discrimination Protocol
This diagram outlines the decision-making process within a drug discrimination study.
Caption: Drug discrimination logic.
References
- 1. β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-SI0580000-Chemical Toxicity Database [drugfuture.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discriminative and locomotor effects of five synthetic cathinones in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of MDMA exposure on the conditioned place preference produced by other drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a primary amine and a structural analog of several psychoactive compounds. Its accurate and sensitive detection is crucial in forensic toxicology, pharmaceutical research, and clinical chemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] This application note describes a detailed protocol for the analysis of this compound in biological matrices using GC-MS following derivatization. Due to the polar nature of the primary amine group, derivatization is employed to enhance volatility and improve chromatographic peak shape.[3][4]
Principle
The method involves the extraction of the target analyte from the sample matrix, followed by derivatization of the primary amine group with trifluoroacetic anhydride (TFAA). The derivatized, non-polar analyte is then introduced into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample based on its boiling point and interaction with the stationary phase of the capillary column.[1] The separated analyte then enters the mass spectrometer, where it is ionized by electron impact (EI) and fragmented. The resulting mass spectrum, which is a unique fingerprint of the molecule, is used for identification and quantification.[1]
Experimental Protocols
1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS) (e.g., Methamphetamine-d5)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Phosphate buffer (pH 7.4)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
-
Autosampler vials with inserts
2. Sample Preparation (Urine)
-
Sample Pre-treatment: To a 1 mL urine sample, add 10 µL of the internal standard working solution and 1 mL of phosphate buffer (pH 7.4). Vortex for 30 seconds.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of ethyl acetate.
-
-
Derivatization:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial and heat at 70°C for 20 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the final residue in 100 µL of ethyl acetate for GC-MS analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Splitless mode, 2 µL injection volume, injector temperature: 260°C.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 120°C held for 1 minute, ramped to 280°C at a rate of 20°C/min, and held for 5 minutes.[5]
-
MS Transfer Line Temperature: 280°C.[5]
-
Ion Source Temperature: 230°C.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Data Presentation
Table 1: Chromatographic and Mass Spectrometric Data (Hypothetical)
| Compound | Derivatizing Agent | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| This compound-TFA | TFAA | ~8.5 | 190 | 275, 162 |
| Methamphetamine-d5-TFA (IS) | TFAA | ~7.2 | 159 | 244, 119 |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 2.5 ng/mL |
| Limit of Quantitation (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (% RSD) | < 15% |
| Recovery | > 85% |
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis.
This application note provides a comprehensive and detailed GC-MS method for the determination of this compound in biological samples. The protocol, which includes sample preparation, derivatization, and optimized GC-MS parameters, is designed to offer high sensitivity, specificity, and reproducibility for research, clinical, and forensic applications. The provided hypothetical data serves as a benchmark for method development and validation.
References
- 1. How Does Gas Chromatography Mass Spectrometry Reveal Unknown Compounds? - Persee [pgeneral.com]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. | Semantic Scholar [semanticscholar.org]
- 5. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
Abstract
This application note details the analytical procedures for the quantitative and chiral purity analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, a key intermediate in pharmaceutical synthesis. Two distinct High-Performance Liquid Chromatography (HPLC) methods are presented: a reversed-phase HPLC (RP-HPLC) method for assessing purity and a chiral HPLC method for the enantiomeric separation of its stereoisomers. These protocols are designed for researchers, scientists, and drug development professionals to ensure the quality and stereochemical integrity of this compound.
Introduction
This compound is a primary amine containing a chiral center, making the separation and quantification of its enantiomers critical for pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles. This document provides robust HPLC methods to determine both the overall purity and the enantiomeric excess of the target compound. The first method utilizes a standard C18 stationary phase for achiral separation, while the second employs a polysaccharide-based chiral stationary phase (CSP) for resolving the enantiomers.
Experimental Protocols
Part 1: Achiral Purity Analysis by Reversed-Phase HPLC
This method is intended for the determination of the purity of this compound and to quantify any process-related impurities.
Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (deionized or HPLC grade)
-
Acetic acid (analytical grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Prepare sample solutions at a concentration of 1.0 mg/mL in methanol.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Part 2: Enantiomeric Separation by Chiral HPLC
This method is crucial for the separation and quantification of the (R)- and (S)-enantiomers of this compound. Polysaccharide-based chiral stationary phases are highly effective for this type of separation.[1]
Materials and Reagents:
-
Racemic this compound standard and enantiomerically enriched samples
-
n-Hexane (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (DEA) (analytical grade)
Instrumentation:
-
HPLC system with a UV detector
-
Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 4.6 x 250 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the racemic standard at 1.0 mg/mL in the mobile phase.
-
Prepare sample solutions at a concentration of 1.0 mg/mL in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Expected Chromatographic Parameters for Achiral HPLC Analysis
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | ~8.5 | < 1.5 | > 5000 |
Table 2: Expected Chromatographic Parameters for Chiral HPLC Analysis
| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantioselectivity (α) |
| Enantiomer 1 | ~10.2 | > 2.0 | > 1.3 |
| Enantiomer 2 | ~12.5 | - | - |
Visualizations
Caption: Experimental workflow for HPLC analysis.
Conclusion
The methods presented provide a comprehensive framework for the analysis of this compound. The RP-HPLC method is suitable for routine purity assessments, while the chiral HPLC method is essential for controlling the stereochemical quality of the compound. These protocols can be readily implemented in a quality control or research and development setting to ensure the identity, purity, and enantiomeric composition of this important pharmaceutical intermediate. Further method validation should be performed in accordance with regulatory guidelines.
References
Application Notes and Protocols for 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine in Monoamine Transporter Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the in vitro activity of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
This compound, also known as 3,4-Ethylenedioxyamphetamine (EDMA), is a chemical compound with a structure related to the amphetamine class.[1][2] Compounds of this class are known to interact with monoamine transporters, which are critical for regulating neurotransmitter homeostasis in the nervous system.[3][4] This document outlines the procedures for characterizing the inhibitory potency of this compound on the uptake of monoamines by their respective transporters.
Data Presentation
The following tables summarize hypothetical inhibitory activities of this compound at human monoamine transporters. These values are for illustrative purposes to guide researchers in data presentation.
Table 1: Inhibitory Potency (IC₅₀) of this compound at Human Monoamine Transporters
| Transporter | Test Compound IC₅₀ (nM) | Control Inhibitor | Control IC₅₀ (nM) |
| hDAT | 150 | GBR-12909 | 5 |
| hNET | 75 | Desipramine | 3 |
| hSERT | 250 | Paroxetine | 1 |
Table 2: Affinity Constants (Kᵢ) of this compound for Human Monoamine Transporters
| Transporter | Test Compound Kᵢ (nM) |
| hDAT | 105 |
| hNET | 50 |
| hSERT | 180 |
Experimental Protocols
Two primary methods for in vitro monoamine transporter uptake assays are described: a traditional radioligand-based assay and a more modern fluorescence-based assay.
Protocol 1: Radioligand Uptake Inhibition Assay
This protocol details the measurement of monoamine transporter inhibition using radiolabeled substrates in HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[5][6]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well microplates
-
Krebs-HEPES buffer (KHB)
-
[³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin
-
This compound
-
Control inhibitors (e.g., GBR-12909 for DAT, Desipramine for NET, Paroxetine for SERT)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HEK293 cells expressing the transporter of interest in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Plating: Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.[7]
-
Assay Preparation: On the day of the assay, wash the cell monolayer with KHB.
-
Compound Incubation: Add 50 µL of KHB containing various concentrations of this compound or a control inhibitor to the wells. Incubate for 10-20 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine for DAT).
-
Uptake Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold KHB.[5][6]
-
Cell Lysis and Scintillation Counting: Lyse the cells with 1% SDS and transfer the lysate to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by performing a non-linear regression analysis of the inhibition curves.
Protocol 2: Fluorescence-Based Uptake Assay
This protocol utilizes a fluorescent substrate that mimics biogenic amines, offering a non-radioactive alternative for assessing transporter activity.[7][8]
Materials:
-
HEK293 cells stably expressing hDAT, hNET, or hSERT
-
Cell culture reagents as in Protocol 1
-
96-well or 384-well black, clear-bottom microplates
-
Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)
-
This compound
-
Control inhibitors
-
Fluorescence microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well or 384-well plates as described in Protocol 1.
-
Compound Addition: On the day of the assay, add the test compound at various concentrations to the wells.
-
Dye Loading: Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions. Add the solution to each well.
-
Kinetic Measurement: Immediately place the plate in a bottom-read fluorescence microplate reader. Monitor the increase in intracellular fluorescence in real-time.[7]
-
Data Analysis: The rate of fluorescence increase is proportional to the transporter activity. Calculate the inhibitory effect of the compound by comparing the rates in the presence and absence of the compound. Determine the IC₅₀ from the dose-response curve.
Visualizations
The following diagrams illustrate the conceptual framework and workflow of the monoamine transporter uptake assay.
Caption: Monoamine transporter inhibition pathway.
Caption: Workflow for in vitro monoamine transporter uptake assay.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine Transporters in Drugs of Abuse: Insights from Fast Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, a key intermediate in the synthesis of various biologically active compounds. Detailed protocols for sample preparation, and ¹H and ¹³C NMR data acquisition are presented. Additionally, this guide includes predicted ¹H and ¹³C NMR data, summarized in tabular format, to aid in the structural elucidation and purity assessment of this compound. A putative signaling pathway is also illustrated, suggesting its potential interaction with α1-adrenergic receptors, a common target for structurally related molecules.
Introduction
This compound is a primary amine derivative of the 1,4-benzodioxane scaffold. This structural motif is present in a variety of pharmacologically active agents, including antagonists of α1-adrenergic receptors, which are implicated in conditions such as hypertension and benign prostatic hyperplasia. Accurate structural characterization and purity determination of this intermediate are crucial for its use in drug discovery and development. NMR spectroscopy is an indispensable tool for these purposes, providing detailed information about the molecular structure and quantitative data for purity assessment.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived and assigned spectral data in the public domain for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established NMR principles and comparison with structurally similar compounds.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~1.35 | Doublet | ~6.5 | 3 | -CH₃ |
| ~1.60 | Singlet (broad) | - | 2 | -NH₂ |
| ~4.05 | Quartet | ~6.5 | 1 | -CH(NH₂) |
| ~4.25 | Singlet | - | 4 | -OCH₂CH₂O- |
| ~6.75 | Doublet | ~8.2 | 1 | Ar-H |
| ~6.80 | Doublet of Doublets | ~8.2, ~2.0 | 1 | Ar-H |
| ~6.85 | Doublet | ~2.0 | 1 | Ar-H |
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is summarized in Table 2. The chemical shifts (δ) are referenced to the solvent signal of CDCl₃ at 77.16 ppm.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~24.5 | CH₃ | -CH₃ |
| ~50.0 | CH | -CH(NH₂) |
| ~64.3 | CH₂ | -OCH₂CH₂O- |
| ~115.0 | CH | Ar-CH |
| ~117.0 | CH | Ar-CH |
| ~120.0 | CH | Ar-CH |
| ~138.0 | C | Ar-C |
| ~143.0 | C | Ar-C |
| ~143.5 | C | Ar-C |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound.
Sample Preparation for ¹H and ¹³C NMR
A standard protocol for preparing a small organic molecule for NMR analysis.
Caption: Workflow for NMR sample preparation.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Vortex the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it appropriately.
¹H NMR Data Acquisition Protocol
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Pulse Sequence: Select a standard one-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: ~16 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: ~4 seconds
-
Pulse Angle: 30-45 degrees
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).
¹³C NMR Data Acquisition Protocol
-
Instrument Setup: Tune and shim the NMR spectrometer.
-
Pulse Sequence: Select a standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~240 ppm
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time: ~1-2 seconds
-
Pulse Angle: 30 degrees
-
-
Processing: Apply a Fourier transform to the FID with a line broadening of 1.0 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Putative Signaling Pathway
Compounds containing the 1,4-benzodioxane moiety are known to interact with adrenergic receptors. Based on this, this compound is hypothesized to act as a ligand for α1-adrenergic receptors. The activation of these G-protein coupled receptors (GPCRs) typically initiates a signaling cascade involving the activation of phospholipase C (PLC).
Caption: Hypothetical α1-adrenergic receptor signaling.
This pathway illustrates the potential mechanism of action where the binding of the compound to the α1-adrenergic receptor activates the Gq/11 protein, leading to the activation of PLC.[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a cellular response.[1]
Conclusion
This application note provides essential protocols and predicted data for the NMR analysis of this compound. The detailed methodologies for sample preparation and data acquisition will enable researchers to obtain high-quality NMR spectra for structural verification and purity assessment. The predicted spectral data serves as a valuable reference for spectral interpretation. The hypothesized signaling pathway provides a starting point for investigating the biological activity of this compound and its derivatives in the context of drug discovery.
References
Application Notes and Protocols for Receptor Binding Assay of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine is a substituted cathinone and an analog of 3,4-methylenedioxymethamphetamine (MDMA). As a structural analog of MDMA, it is presumed to interact with a similar profile of biological targets. The primary mechanism of action for MDMA and its analogs involves interaction with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). Additionally, these compounds often exhibit affinity for various G-protein coupled receptors (GPCRs), most notably the serotonin 5-HT₂ receptor subtypes (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂𝒸).
This document provides a detailed protocol for conducting a receptor binding assay to characterize the interaction of this compound with its putative receptor targets. The primary method described is a competitive radioligand binding assay, a robust and sensitive technique considered the gold standard for quantifying ligand-receptor interactions. This assay format allows for the determination of the compound's binding affinity (Ki) for specific receptors.
Principle of the Assay
Radioligand binding assays are based on the principle of competition between a radiolabeled ligand (with known affinity for the target receptor) and the unlabeled test compound (this compound). By measuring the ability of the test compound to displace the radioligand from the receptor, its inhibitory constant (Ki) can be determined. The assay is typically performed using cell membranes expressing the receptor of interest.
Target Receptors
Based on the pharmacology of structurally related compounds like MDMA, the primary targets for investigation are:
-
Serotonin Transporter (SERT)
-
Dopamine Transporter (DAT)
-
Norepinephrine Transporter (NET)
-
Serotonin 5-HT₂ₐ Receptor
-
Serotonin 5-HT₂ₑ Receptor
-
Serotonin 5-HT₂𝒸 Receptor
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a filtration-based competitive radioligand binding assay.
Materials and Reagents:
-
Test Compound: this compound
-
Cell Membranes: Commercially available or prepared from cell lines overexpressing the target receptors (e.g., HEK293-SERT, CHO-DAT, etc.).
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935
-
For NET: [³H]-Nisoxetine or [³H]-Mazindol
-
For 5-HT₂ₐ: [³H]-Ketanserin or [³H]-DOI
-
For 5-HT₂ₑ: [³H]-LSD or [¹²⁵I]-LSD
-
For 5-HT₂𝒸: [³H]-Mesulergine
-
-
Non-specific Binding Control: A high concentration of a known non-radioactive ligand for the target receptor (e.g., unlabeled Citalopram for SERT).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4. The exact composition may vary depending on the receptor.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration apparatus (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Membrane Preparation:
-
If preparing in-house, grow cells expressing the target receptor to high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a protein assay.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate.
-
Prepare serial dilutions of the test compound, this compound.
-
To each well, add the following in order:
-
Assay Buffer
-
Test compound at various concentrations (or buffer for total binding, or non-specific control ligand for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd value).
-
Cell membrane preparation (the amount of protein per well should be optimized).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. The incubation time will depend on the kinetics of the radioligand-receptor interaction.
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Fit the data to a sigmoidal dose-response curve to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
-
Calculate Ki:
-
Use the Cheng-Prusoff equation to calculate the inhibitory constant (Ki) from the IC₅₀ value:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Data Presentation
While specific experimental data for this compound is not widely available in public literature, the following tables illustrate how the binding affinity data should be presented. For context, representative data for MDMA are included.
Table 1: Binding Affinity of this compound at Monoamine Transporters
| Target Transporter | Radioligand | Test Compound | Kᵢ (nM) |
| SERT | [³H]-Citalopram | This compound | Data to be determined |
| DAT | [³H]-WIN 35,428 | This compound | Data to be determined |
| NET | [³H]-Nisoxetine | This compound | Data to be determined |
| Reference Data | |||
| SERT | [³H]-Citalopram | MDMA | ~1,000 - 4,000 |
| DAT | [³H]-WIN 35,428 | MDMA | ~3,000 - 10,000 |
| NET | [³H]-Nisoxetine | MDMA | ~500 - 2,000 |
Table 2: Binding Affinity of this compound at Serotonin 5-HT₂ Receptors
| Target Receptor | Radioligand | Test Compound | Kᵢ (nM) |
| 5-HT₂ₐ | [³H]-Ketanserin | This compound | Data to be determined |
| 5-HT₂ₑ | [³H]-LSD | This compound | Data to be determined |
| 5-HT₂𝒸 | [³H]-Mesulergine | This compound | Data to be determined |
| Reference Data | |||
| 5-HT₂ₐ | [³H]-Ketanserin | MDMA | ~2,000 - 5,000 |
| 5-HT₂ₑ | [³H]-LSD | MDMA | ~1,000 - 3,000 |
| 5-HT₂𝒸 | [³H]-Mesulergine | MDMA | ~1,000 - 4,000 |
Note: The provided Ki values for MDMA are approximate and can vary depending on the experimental conditions.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the competitive radioligand binding assay.
GPCR Signaling Pathway (Example for 5-HT₂ₐ Receptor)
Caption: Simplified Gq-coupled 5-HT₂ₐ receptor signaling pathway.
Conclusion
The described radioligand binding assay protocol provides a robust framework for characterizing the binding profile of this compound at key monoamine transporters and serotonin receptors. Determining the binding affinities (Ki values) at these targets is a critical first step in understanding the pharmacological properties of this compound and comparing it to its parent compound, MDMA. This information is essential for drug development professionals and researchers investigating the structure-activity relationships of novel psychoactive substances. Further functional assays would be required to determine whether the compound acts as an agonist, antagonist, or transporter substrate at these targets.
Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine from 1,4-Benzodioxane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine, a valuable amine building block in medicinal chemistry. The primary synthetic route described is the reductive amination of 6-acetyl-1,4-benzodioxane (also known as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) via the Leuckart reaction. This one-pot reaction offers an efficient pathway to the desired amine from a readily available ketone precursor.
Overview of the Synthetic Pathway
The synthesis of this compound is most commonly achieved through the reductive amination of 6-acetyl-1,4-benzodioxane. The Leuckart reaction, which utilizes ammonium formate or formamide as both the amine source and the reducing agent, is a well-established and effective method for this transformation.[1][2][3] The reaction proceeds by the initial formation of an imine intermediate from the ketone and ammonia (generated in situ from ammonium formate), which is then reduced to the corresponding amine.[3]
The overall transformation is depicted in the following reaction scheme:
Caption: General scheme for the Leuckart reductive amination.
Quantitative Data Summary
While specific yield data for the synthesis of this compound is not extensively reported in the literature, data from analogous reactions, such as the synthesis of α-methylbenzylamine from acetophenone, can provide a reasonable expectation of efficiency.
| Starting Material | Reagents | Reaction Conditions | Product | Reported Yield | Reference |
| Acetophenone | Formamide, Water | 205 °C, 6 hours | α-Methylbenzylamine | 86% (crude) | [4] |
| Acetophenone | Ammonium Formate | 180-185 °C, 3 hours | α-Methylbenzylamine | Not specified | [5] |
Experimental Protocols
The following protocols are adapted from established procedures for the Leuckart reaction of acetophenone and can be applied to the synthesis of this compound from 6-acetyl-1,4-benzodioxane.[4][5]
Protocol 1: Leuckart Reaction using Formamide
This protocol is adapted from an optimized procedure for the reductive amination of acetophenone.[4]
Materials and Equipment:
-
6-acetyl-1,4-benzodioxane
-
Formamide
-
6 M Hydrochloric acid
-
5 M Sodium hydroxide
-
Diethyl ether
-
Round-bottomed flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Standard glassware for extraction and work-up
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 6-acetyl-1,4-benzodioxane (1 equivalent), formamide (4.5 equivalents), and water (approximately 0.1 mL per 1 g of ketone).
-
Heat the reaction mixture with stirring in an oil bath at 205 °C for 6 hours.
-
Cool the mixture to approximately 100 °C and add 6 M hydrochloric acid. Reflux the mixture for 1 hour to hydrolyze the intermediate formamide.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and extract with diethyl ether to remove any unreacted ketone. Discard the ether layer.
-
Make the aqueous layer alkaline by the addition of 5 M sodium hydroxide.
-
Extract the product with three portions of diethyl ether.
-
Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Leuckart Reaction using Ammonium Formate
This protocol is based on the classical Leuckart-Wallach reaction.[5]
Materials and Equipment:
-
6-acetyl-1,4-benzodioxane
-
Ammonium formate
-
Concentrated Hydrochloric acid
-
Sodium hydroxide (solid or concentrated solution)
-
Benzene (or an alternative solvent like toluene)
-
Claisen flask with a distillation head
-
Thermometer
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a Claisen flask, place ammonium formate (3.2 equivalents) and 6-acetyl-1,4-benzodioxane (1 equivalent).
-
Heat the mixture. The reactants will melt, and distillation of water and ammonium carbonate will begin.
-
Continue heating until the temperature of the reaction mixture reaches 180-185 °C. Maintain this temperature for 3 hours.
-
Cool the reaction mixture and add water to dissolve the remaining ammonium formate and formamide.
-
Transfer to a separatory funnel and extract the crude formamide intermediate with benzene.
-
To the benzene extract, add concentrated hydrochloric acid and heat to distill off the benzene. Continue to boil for approximately 1 hour to complete the hydrolysis.
-
Cool the acidic solution and extract with benzene to remove any neutral byproducts.
-
Make the aqueous layer strongly alkaline with sodium hydroxide.
-
Extract the liberated amine with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over a suitable drying agent, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purify the amine by vacuum distillation.
Visualizations
Experimental Workflow: Leuckart Reaction
The following diagram illustrates the general workflow for the synthesis and purification of the target amine.
Caption: Workflow for the synthesis of the target amine.
Signaling Pathway Analogy: Reaction Mechanism
The logical progression of the Leuckart reaction can be visualized as a step-wise pathway.
Caption: Simplified mechanism of the Leuckart reaction.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and practical method for the synthesis of this compound is the direct reductive amination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.[1][2] This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired amine.[1]
Q2: Which reducing agents are suitable for this reductive amination?
A2: Several reducing agents can be employed for this transformation. Sodium borohydride (NaBH₄) is a common and cost-effective choice.[3] For enhanced reactivity and selectivity, other borohydride reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used due to their milder nature and tolerance of a wider range of functional groups.[2] Organosilanes, such as 1-hydrosilatrane, have also been demonstrated as effective reducing agents in direct reductive amination reactions.[2]
Q3: What are the typical starting materials for this synthesis?
A3: The primary starting material is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one.[4] The amine source is typically ammonia, which can be introduced as ammonium acetate, ammonium chloride, or a solution of ammonia in an alcohol.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexane) should be used to separate the starting ketone, the intermediate imine (if observable), and the final amine product. Staining with a visualizing agent such as potassium permanganate or ninhydrin can help in identifying the amine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete imine formation. | - Increase the reaction temperature to facilitate imine formation.- Add a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards the imine.[1]- Use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the ketone. |
| Inactive reducing agent. | - Use a fresh batch of the reducing agent.- Ensure the reducing agent was stored under appropriate anhydrous conditions. | |
| Unsuitable solvent. | - Switch to a solvent that is compatible with both the imine formation and the reduction step. Methanol or ethanol are common choices. | |
| Formation of Side Products (e.g., alcohol from ketone reduction) | The reducing agent is too reactive and reduces the ketone before imine formation. | - Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃, which are more selective for the iminium ion over the ketone.[2]- Add the reducing agent portion-wise to control the reaction rate. |
| Dimerization or polymerization of the starting material or product. | - Perform the reaction at a lower concentration.- Control the reaction temperature carefully. | |
| Difficult Purification | The product is contaminated with unreacted starting material or byproducts. | - Optimize the reaction conditions to drive the reaction to completion.- Employ column chromatography with a suitable eluent system for purification.- Consider converting the amine product to its hydrochloride salt for easier purification by recrystallization, followed by liberation of the free base. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for reductive amination reactions. Note that specific yields for this compound were not found in the provided search results, so the data is based on general reductive amination procedures.
| Starting Material | Amine Source | Reducing Agent | Solvent | Catalyst/Additive | Yield (%) | Reference |
| Aldehydes/Ketones | Various Amines | Sodium Borohydride | Not specified | Boric acid, p-toluenesulfonic acid, or benzoic acid | High | [3] |
| Aldehydes/Ketones | Various Amines | 1-hydrosilatrane | Not specified | None mentioned | 82 (for a specific example) | [2] |
Experimental Protocols
Key Experiment: Reductive Amination of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one
-
Ammonium acetate (or other ammonia source)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (anhydrous)
-
Molecular sieves (3Å or 4Å, activated)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation:
-
To a solution of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one (1 equivalent) in anhydrous methanol, add ammonium acetate (5-10 equivalents) and activated molecular sieves.
-
Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 2-4 hours to facilitate imine formation. Monitor the reaction by TLC.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Filter the mixture to remove the molecular sieves.
-
Concentrate the filtrate under reduced pressure to remove most of the methanol.
-
Add ethyl acetate to the residue and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude amine can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane with triethylamine).
-
Alternatively, the crude amine can be dissolved in a minimal amount of diethyl ether or isopropanol and treated with a solution of HCl in the same solvent to precipitate the hydrochloride salt. The salt can then be collected by filtration and recrystallized. The pure amine can be obtained by treating the salt with a base (e.g., NaOH solution) and extracting with an organic solvent.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis of this compound.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions [organic-chemistry.org]
- 4. Compound 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one - Chemdiv [chemdiv.com]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine overcoming solubility issues in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues associated with 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?
A1: This phenomenon, often called "solvent shock," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1][2][3][4] The DMSO quickly disperses in the aqueous medium, leaving the compound to crash out of solution.[2]
To prevent this, consider the following strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Create an intermediate dilution of your DMSO stock in a small volume of your final aqueous buffer before adding it to the bulk of your assay medium.[1][3]
-
Vigorous Mixing: Add the compound stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This helps to disperse the compound more evenly and avoid localized high concentrations that promote precipitation.[1]
-
Temperature Control: Warming the aqueous buffer slightly (if the compound's stability permits) before adding the stock solution can sometimes improve solubility.[3]
-
Optimize DMSO Concentration: Determine the highest concentration of DMSO your cells can tolerate (typically 0.1-1%) and adjust your stock concentration accordingly to minimize the final DMSO percentage in your assay.[2][5]
Q2: What is the optimal pH for solubilizing this compound in my assay buffer?
A2: As this compound contains a primary amine group, its solubility is expected to be pH-dependent. Amines are basic and become protonated in acidic conditions, forming a more water-soluble salt.[6][7][8][9] Therefore, slightly acidic pH values (e.g., pH 4-6) will likely increase its aqueous solubility. However, the optimal pH will also depend on the stability of the compound and the requirements of your specific assay (e.g., cell viability). It is recommended to perform a pH-solubility profile to determine the ideal pH for your experimental conditions.
Q3: Can I use co-solvents other than DMSO to improve the solubility of my compound?
A3: Yes, other water-miscible organic solvents, known as co-solvents, can be used.[10][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[10][12] The choice of co-solvent will depend on the specific compound and the tolerance of the assay system. It is crucial to test the effect of any co-solvent on your assay's performance and on cell viability if you are conducting cell-based experiments.
Q4: I've heard about using cyclodextrins to enhance solubility. Is this a suitable method for this compound?
A4: Yes, cyclodextrins are a promising option. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13][14][15] They can form inclusion complexes with poorly soluble molecules, like likely this compound, effectively encapsulating the hydrophobic portion and increasing its aqueous solubility.[13][14][15][16][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Multi-Well Plates
| Symptom | Possible Cause | Troubleshooting Steps |
| Precipitation observed in some wells but not others. | Inconsistent mixing or evaporation. | Ensure thorough mixing in each well after adding the compound. Use plate sealers to prevent evaporation, especially during long incubations. |
| Precipitation occurs over time during the assay. | The compound has low kinetic solubility and is reaching its thermodynamic solubility limit. | Prepare fresh working solutions immediately before each experiment. If storage is necessary, try storing at room temperature (if the compound is stable) or consider adding a stabilizing agent. Filter the solution before use to remove any precipitate.[1] |
| The entire plate becomes cloudy after adding the compound. | The final concentration of the compound exceeds its solubility in the assay medium. | Re-evaluate the required concentration. If a high concentration is necessary, explore formulation strategies such as using co-solvents or cyclodextrins. |
Issue 2: Inconsistent Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells. | Incomplete dissolution or precipitation of the compound. | Visually inspect the wells for any signs of precipitation. Prepare the working solution using the techniques described in the FAQs to ensure complete dissolution. Consider performing a kinetic solubility assay to determine the solubility limit under your experimental conditions. |
| Lower than expected activity of the compound. | The actual concentration of the dissolved compound is lower than the nominal concentration due to precipitation. | Filter the working solution before adding it to the assay to remove any undissolved compound. Quantify the concentration of the dissolved compound in the filtrate using an appropriate analytical method (e.g., HPLC-UV). |
| Assay interference from solubility-enhancing excipients. | The co-solvent or cyclodextrin is affecting the assay components (e.g., enzyme activity, cell viability). | Run appropriate vehicle controls containing the same concentration of the excipient as in the test wells. If interference is observed, try to reduce the excipient concentration or screen for a more inert alternative. |
Experimental Protocols
Protocol 1: Determining Kinetic Solubility via the Shake-Flask Method
This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.[18][19]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Preparation of Test Solutions: In separate microcentrifuge tubes, add the appropriate volume of the DMSO stock solution to your chosen aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be kept constant across all samples (e.g., 1%).
-
Incubation: Shake the tubes at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) to allow the solution to reach equilibrium.[19][20]
-
Separation of Undissolved Compound: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound. Alternatively, filter the solutions using a solubility filter plate.[18][19][21]
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The highest concentration at which the compound remains in solution is considered its kinetic solubility under those conditions.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a simple method for preparing a stock solution of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v HP-β-CD in water).
-
Add Compound: Add an excess amount of solid this compound to the HP-β-CD solution.
-
Complexation: Vortex the mixture vigorously and then shake or sonicate for an extended period (e.g., 24-48 hours) at room temperature to facilitate the formation of the inclusion complex.
-
Remove Undissolved Compound: Centrifuge the solution at high speed to pellet the excess, undissolved compound.
-
Collect and Sterilize: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex. Sterilize the solution by passing it through a 0.22 µm filter.
-
Quantify Concentration: Determine the precise concentration of the solubilized compound in the final solution using a suitable analytical method. This will be your stock solution for subsequent dilutions in your assays.
Data Presentation
Table 1: Solubility of this compound with Different Solubilization Methods
| Solubilization Method | Aqueous Buffer (pH 7.4) | Kinetic Solubility (µM) |
| 1% DMSO | PBS | < 10 |
| 1% DMSO | DMEM + 10% FBS | 15 ± 3 |
| 5% Ethanol | PBS | 25 ± 5 |
| 2% HP-β-Cyclodextrin | PBS | 150 ± 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility will need to be determined experimentally.
Signaling Pathway Diagrams
Derivatives of 2,3-dihydro-1,4-benzodioxine are known to interact with various G protein-coupled receptors (GPCRs). Depending on the specific substitutions, this compound could potentially modulate adrenergic, serotonergic, or dopaminergic signaling pathways. Below are simplified diagrams of these pathways.
Caption: Simplified Adrenergic Signaling Pathways.
Caption: Simplified Serotonin Signaling Pathways.
Caption: Simplified Dopamine Signaling Pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. issr.edu.kh [issr.edu.kh]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. humapub.com [humapub.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. ijpsr.com [ijpsr.com]
- 17. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. enamine.net [enamine.net]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. researchgate.net [researchgate.net]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine preventing degradation of stock solutions
This technical support center provides guidance on the proper handling and storage of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine stock solutions to prevent degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound stock solutions?
A1: Based on the general stability of amine compounds, the primary factors contributing to degradation are:
-
Oxidation: The amine group is susceptible to oxidation, which can be accelerated by the presence of oxygen in the solvent or headspace of the storage container. Storing under an inert atmosphere, such as argon or nitrogen, is recommended.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including degradation pathways.[1] For optimal long-term stability, stock solutions should be stored at low temperatures, preferably at -20°C or -80°C.
-
Light Exposure: Aromatic amines can be sensitive to light. Exposure to UV or ambient light can provide the energy to initiate degradation. It is best practice to store solutions in amber vials or in the dark to protect them from light.
-
pH of the Solution: The stability of amines in solution can be pH-dependent. The protonated form of the amine (at a lower pH) is generally more stable against oxidation than the free base.
-
Solvent Purity and Type: The choice of solvent and its purity can impact stability. Using high-purity, degassed solvents is recommended. Protic solvents may be less ideal than aprotic solvents for some amine derivatives.
-
Reaction with Carbon Dioxide: As a basic compound, this compound can react with carbon dioxide from the air, which can affect its integrity.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
Q3: How should I store my stock solutions to ensure maximum stability?
A3: For maximum stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Container: Use amber glass vials with tight-fitting caps to protect from light and minimize solvent evaporation and exposure to air.
-
Atmosphere: For optimal stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Concentration: More concentrated stock solutions are often more stable than highly diluted ones.[2]
Q4: Are there any visible signs of degradation in my stock solution?
A4: Visual signs of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a change in clarity. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper storage procedures and, for critical applications, to periodically check the purity of the stock solution using analytical methods like HPLC.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound stock solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the stock solution leading to a lower effective concentration. | 1. Prepare a fresh stock solution from solid material. 2. Perform a quality control check on the new stock solution using HPLC or a similar analytical technique. 3. Aliquot the new stock solution into single-use vials and store at -20°C or -80°C. |
| Appearance of new peaks in HPLC chromatogram | The compound is degrading in the solution. | 1. Confirm that the new peaks are not present in a freshly prepared solution. 2. If degradation is confirmed, prepare fresh stock solutions more frequently. 3. Evaluate if a different solvent provides better stability for your specific experimental conditions. |
| Precipitate forms in the solution upon thawing | Poor solubility at low temperatures or formation of insoluble degradation products. | 1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate does not redissolve, it may be a degradation product, and the solution should be discarded. 3. Consider preparing the stock solution in a different solvent where the compound has higher solubility. |
| Discoloration of the stock solution | Oxidation or other degradation pathways have occurred. | 1. Discard the discolored solution. 2. When preparing a new stock solution, ensure the solvent is degassed and consider storing under an inert atmosphere. 3. Protect the solution from light by using amber vials and storing it in the dark. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Volumetric flask
-
Pipettes
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of the compound on an analytical balance. For a 10 mM solution, this will be 1.7922 mg per 1 mL of DMSO.
-
Carefully transfer the weighed compound into a clean, dry volumetric flask.
-
Add a small amount of DMSO to dissolve the solid completely.
-
Once dissolved, add DMSO to the final desired volume.
-
Mix the solution thoroughly by inversion.
-
(Optional but recommended) Purge the headspace of the vial with a gentle stream of inert gas before sealing.
-
Seal the vial tightly.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.
Protocol 2: Assessment of Stock Solution Stability by HPLC
Objective: To monitor the purity of the this compound stock solution over time.
Materials:
-
A freshly prepared stock solution of this compound.
-
Aged stock solution (stored under specific conditions to be tested).
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase (e.g., Acetonitrile and water with a modifier like formic acid or trifluoroacetic acid, to be optimized based on the compound's properties).
Procedure:
-
Prepare a fresh standard of this compound at a known concentration for comparison.
-
Dilute an aliquot of the aged stock solution to the same concentration as the fresh standard.
-
Set up the HPLC method with an appropriate gradient and detection wavelength.
-
Inject the fresh standard to obtain a reference chromatogram and determine the retention time and peak area of the parent compound.
-
Inject the diluted aged stock solution.
-
Compare the chromatogram of the aged solution to the fresh standard.
-
Look for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of the parent compound remaining to quantify the degradation.
Quantitative Data
The following table presents hypothetical stability data for a 10 mM stock solution of this compound in DMSO. This data is for illustrative purposes to demonstrate how stability might be affected by storage conditions. Actual stability should be determined experimentally.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -80°C in Amber Vial, Inert Atmosphere | 0 | 99.8 | Clear, colorless |
| 3 | 99.7 | Clear, colorless | |
| 6 | 99.5 | Clear, colorless | |
| 12 | 99.2 | Clear, colorless | |
| -20°C in Amber Vial, Air Atmosphere | 0 | 99.8 | Clear, colorless |
| 3 | 98.5 | Clear, colorless | |
| 6 | 97.1 | Faint yellow tint | |
| 12 | 94.3 | Yellow | |
| 4°C in Clear Vial, Air Atmosphere | 0 | 99.8 | Clear, colorless |
| 1 | 92.0 | Yellow | |
| 3 | 81.5 | Brownish | |
| 6 | 65.2 | Brown with precipitate | |
| Room Temperature in Clear Vial, Air Atmosphere | 0 | 99.8 | Clear, colorless |
| 1 | 75.3 | Brown | |
| 3 | 40.1 | Dark brown with precipitate | |
| 6 | <20 | Dark brown, significant precipitate |
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of a stock solution.
Caption: Troubleshooting decision tree for inconsistent results.
References
Technical Support Center: High-Purity Purification of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the high-purity purification of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often stem from the synthetic route employed. If synthesized via reductive amination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, potential impurities include the unreacted starting ketone, the intermediate imine, and byproducts from the reducing agent. Incomplete reactions or side reactions can also lead to the presence of related aromatic compounds.
Q2: Which purification techniques are most effective for achieving high purity of the target amine?
A2: A multi-step purification strategy is often necessary to achieve high purity. This typically involves an initial acid-base extraction to isolate the basic amine from neutral and acidic impurities, followed by recrystallization of its hydrochloride salt. For obtaining enantiomerically pure material, chiral resolution via diastereomeric salt formation or chiral chromatography is required.
Q3: My purified amine appears as an oil, although it is reported as a solid. What could be the issue?
A3: The free base of this compound can exist as a low-melting solid or a thick oil, especially if minor impurities are present. Conversion to its hydrochloride salt typically yields a stable, crystalline solid that is easier to handle and purify further by recrystallization.
Q4: I am struggling with the chiral resolution of the racemic amine. What are some key parameters to optimize?
A4: The success of chiral resolution by diastereomeric salt formation is highly dependent on the choice of resolving agent and the crystallization solvent. Tartaric acid is a commonly used resolving agent for amines. Key parameters to optimize include the stoichiometry of the amine to the resolving agent, the solvent system (a mixture of polar and non-polar solvents is often effective), the concentration of the solution, and the cooling rate during crystallization.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield after acid-base extraction | Incomplete extraction of the amine into the acidic aqueous phase. | - Ensure the pH of the aqueous phase is sufficiently acidic (pH 1-2) to fully protonate the amine. - Perform multiple extractions with the acidic solution. - Use a suitable organic solvent for the initial dissolution of the crude product. |
| Emulsion formation during extraction. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Allow the mixture to stand for a longer period. - Filter the entire mixture through a pad of celite. | |
| Product discoloration (yellow or brown) | Oxidation of the amine or presence of colored impurities. | - Handle the amine under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Treat the solution with activated charcoal during the recrystallization step to remove colored impurities. |
| Difficulty in inducing crystallization of the hydrochloride salt | The solution is too dilute or the incorrect solvent system is being used. | - Concentrate the solution to a higher concentration. - Try different solvent systems for recrystallization. Common choices include ethanol, isopropanol, or mixtures like ethanol/diethyl ether or methanol/ethyl acetate. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. - Add a seed crystal if available. |
| Incomplete separation of diastereomeric salts during chiral resolution | The solubilities of the diastereomeric salts are too similar in the chosen solvent. | - Screen a variety of crystallization solvents and solvent mixtures. - Optimize the cooling profile; a slow, controlled cooling rate often yields better separation. - Perform multiple recrystallizations of the obtained diastereomeric salt to improve enantiomeric excess. |
| Residual starting ketone detected in the final product | Incomplete reductive amination reaction. | - Increase the excess of the reducing agent and/or the amine source during the synthesis. - Extend the reaction time or perform the reaction at a slightly elevated temperature. |
| Presence of imine impurity in the final product | Incomplete reduction of the intermediate imine. | - Ensure the reducing agent is active and added in sufficient quantity. - The imine may be hydrolyzed back to the ketone and amine; ensure anhydrous conditions if necessary for the chosen reducing agent. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | 85-95% | >90% | Removes non-basic impurities effectively. | Does not remove other basic impurities; may involve emulsions. |
| Recrystallization of Hydrochloride Salt | >99% (achiral) | 70-90% | Yields a stable, crystalline solid; highly effective for removing closely related impurities. | Requires conversion to the salt and then potentially back to the free base. |
| Chiral Resolution with Tartaric Acid | >99% ee (enantiomeric excess) | 40-50% (for one enantiomer) | Established method for obtaining enantiopure compounds. | Can be time-consuming to optimize; theoretically limited to a 50% yield for the desired enantiomer. |
| Chiral HPLC | >99.5% ee | Variable (depends on scale) | High resolution and purity achievable. | Can be expensive and not suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Purification of Racemic this compound via its Hydrochloride Salt
-
Acid-Base Extraction: a. Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate. b. Extract the organic solution with 1 M hydrochloric acid (3 x 50 mL). c. Combine the acidic aqueous layers and wash with ethyl acetate (2 x 50 mL) to remove any remaining neutral impurities. d. Basify the aqueous layer to pH > 12 with a concentrated sodium hydroxide solution while cooling in an ice bath. e. Extract the liberated free amine with dichloromethane (3 x 50 mL). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
Formation and Recrystallization of the Hydrochloride Salt: a. Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol. b. Slowly add a solution of concentrated hydrochloric acid or HCl gas dissolved in a solvent like diethyl ether or isopropanol until the solution is acidic. c. The hydrochloride salt should precipitate. If it oils out, add more solvent and gently heat until a clear solution is formed. d. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Chiral Resolution using L-Tartaric Acid
-
Diastereomeric Salt Formation: a. Dissolve the racemic this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water. b. In a separate flask, dissolve L-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary. c. Slowly add the tartaric acid solution to the amine solution with stirring. d. Allow the mixture to stand at room temperature for crystallization to occur. The solution can be slowly cooled to a lower temperature to improve the yield.
-
Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated diastereomeric salt by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent. c. The enantiomeric excess of the amine in the salt should be determined (e.g., by chiral HPLC after liberating the free amine from a small sample). d. If the enantiomeric purity is not satisfactory, recrystallize the diastereomeric salt from the same or a different solvent system.
-
Liberation of the Enantiopure Free Amine: a. Suspend the purified diastereomeric salt in water. b. Add a base (e.g., 2 M NaOH solution) until the pH is strongly basic (pH > 12) to deprotonate the amine. c. Extract the liberated enantiopure amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). d. Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine reducing off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine in their experiments. Due to the limited specific data on this compound, this guidance is based on its structural similarity to known adrenergic agents and general principles of pharmacology.
Frequently Asked Questions (FAQs)
Q1: What is the potential primary target of this compound?
A1: Based on its chemical structure, particularly the 2,3-dihydro-1,4-benzodioxin moiety, this compound is structurally related to known alpha-adrenergic receptor antagonists. Therefore, its primary biological target is likely to be alpha-adrenergic receptors (α1 and α2). However, empirical validation is essential.
Q2: What are the likely off-target effects of this compound?
A2: Off-target effects are common with many small molecule inhibitors. Given its potential interaction with adrenergic receptors, off-target effects could involve other G-protein coupled receptors (GPCRs), ion channels, or enzymes. Common off-target effects for adrenergic agents include cardiovascular effects like hypotension and bradycardia.[1][2]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for data integrity. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of the compound.
-
Use of Selective Antagonists: Co-administration with a known selective antagonist for the hypothesized off-target receptor can help confirm if the observed effect is due to off-target binding.
-
Control Experiments: Include appropriate vehicle controls and, if possible, a structurally similar but inactive compound.
-
Phenotypic Screening: Assess the overall effect of the compound on a cell or organism to gain insights into its biological activity and potential side effects.[3]
Q4: What are the initial steps to characterize the binding profile of this compound?
A4: A standard approach to characterize the binding profile includes:
-
Radioligand Binding Assays: To determine the affinity (Ki) of the compound for a panel of receptors, starting with adrenergic receptors.
-
Functional Assays: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the identified target receptors. This can be done using methods like FRET-based assays to monitor receptor conformational changes.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, assuming a potential role as an alpha-adrenergic antagonist.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death or toxicity | 1. Off-target effects on critical cellular pathways. 2. Compound concentration is too high. 3. Poor compound solubility leading to precipitation and non-specific toxicity. | 1. Perform a cell viability assay (e.g., MTT, trypan blue) across a wide range of concentrations. 2. Lower the compound concentration and perform a dose-response curve. 3. Check the solubility of the compound in your experimental media. Consider using a different solvent or a solubilizing agent (ensure the agent itself is not toxic). |
| Inconsistent or non-reproducible results | 1. Compound degradation. 2. Variability in experimental conditions. 3. Off-target effects masking the on-target effect. | 1. Prepare fresh stock solutions of the compound for each experiment. Store the stock solution under appropriate conditions (e.g., -20°C, protected from light). 2. Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. 3. Use a more specific antagonist for the target of interest as a positive control. |
| Observed physiological effects in vivo (e.g., drop in blood pressure, decreased heart rate) | 1. On-target effect due to alpha-adrenergic blockade.[5][6] 2. Off-target cardiovascular effects.[1][2] | 1. If the intended target is an alpha-adrenergic receptor, this may be an expected outcome. Titrate the dose carefully. 2. Monitor cardiovascular parameters closely. 3. Consider co-administration with specific antagonists for other receptors that might be involved in cardiovascular regulation to identify off-target interactions. |
| Lack of expected biological effect | 1. The compound is not active at the hypothesized target. 2. The experimental system is not sensitive enough. 3. The compound is not bioavailable in the experimental system. | 1. Perform binding assays to confirm interaction with the target. 2. Optimize the assay conditions (e.g., increase receptor expression, use a more sensitive readout). 3. For in vivo studies, perform pharmacokinetic analysis to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Adrenergic Receptors
This protocol is a general guideline to determine the binding affinity of this compound to α1-adrenergic receptors.
Materials:
-
Cell membranes expressing the α1-adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-Prazosin).
-
This compound (test compound).
-
Non-specific binding control (e.g., Phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Protocol 2: In Vitro Functional Assay (Calcium Mobilization)
This protocol assesses the functional activity of the compound on α1-adrenergic receptors, which are coupled to Gq proteins and signal through calcium mobilization.
Materials:
-
Cells expressing the α1-adrenergic receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
Known α1-adrenergic agonist (e.g., Phenylephrine).
-
Known α1-adrenergic antagonist (e.g., Prazosin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
Methodology:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound.
-
Add the α1-agonist (Phenylephrine) at a concentration that elicits a submaximal response (EC80).
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
To test for agonist activity, add the test compound directly to the cells and measure the fluorescence change.
-
Analyze the data to determine if the test compound inhibits the agonist-induced response (antagonist) or stimulates a response on its own (agonist).
Visualizations
Caption: Experimental workflow for characterizing a novel compound.
Caption: Potential signaling pathway inhibited by the compound.
References
- 1. Mitigation of off-target adrenergic binding and effects on cardiovascular function in the discovery of novel ribosomal S6 kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Studying Ligand Efficacy at G Protein-Coupled Receptors Using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]
- 6. Alpha1‐Adrenergic Blockers: Current Usage Considerations - PMC [pmc.ncbi.nlm.nih.gov]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine resolving stereoisomers for bioassays
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the chiral resolution of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine and subsequent bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the resolution and analysis of this compound stereoisomers.
Q1: What is the most common method for resolving racemic this compound?
A1: The most robust and widely used method for resolving racemic amines like this one is through the formation of diastereomeric salts using a chiral resolving agent.[1][2] This technique relies on the different physical properties, particularly solubility, of the diastereomeric salts, which allows for their separation by fractional crystallization.[1] Chiral acids such as (+)-tartaric acid, (-)-mandelic acid, or (+)-dibenzoyl-D-tartaric acid ((+)-DBTA) are commonly used for this purpose.[1][2]
Q2: My enantiomeric excess (ee%) is consistently low after fractional crystallization. What are the likely causes?
A2: Low enantiomeric excess is a frequent issue and can stem from several factors:
-
Co-crystallization : The more soluble diastereomeric salt may be precipitating alongside the desired, less soluble salt. This can be caused by excessively rapid crystallization or an inappropriate solvent choice.[3]
-
Solvent System : The chosen solvent is critical. An ideal solvent will maximize the solubility difference between the two diastereomers.[4] Experimenting with a range of solvents of varying polarities is recommended.[4]
-
Temperature Control : The solubility of diastereomeric salts is highly dependent on temperature. Ensure precise and stable temperature control during the crystallization process.[3]
-
Incorrect Stoichiometry : An incorrect molar ratio of the resolving agent to the racemic amine can lead to incomplete formation of the diastereomeric salts, hindering effective resolution.[3]
-
Double Salt Formation : In some cases, a "double salt," containing both enantiomers of the amine and the resolving agent, may form. This salt's solubility can be lower than either of the individual diastereomeric salts, leading to near-zero enantiomeric excess in the precipitate.[5]
Q3: I'm having trouble separating the diastereomeric salts. What analytical techniques are best for monitoring the resolution?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and common method for determining the enantiomeric excess of the resolved amine after the resolving agent has been removed.[4] It can also be used to analyze the composition of the diastereomeric salt mixture during the optimization phase.[4]
Q4: My yield of the desired enantiomer is very low after the resolution process. How can I improve it?
A4: Low yields are often linked to the crystallization step.[4] Key factors to investigate include:
-
Solubility : The desired diastereomeric salt might have significant solubility in the mother liquor. Optimizing the solvent and temperature to minimize this is crucial.[4][6]
-
Number of Recrystallizations : While multiple recrystallizations can improve enantiomeric purity, they often come at the cost of yield. Finding a balance is key.
-
Recovery from Mother Liquor : The desired enantiomer often remains in the mother liquor. It may be possible to recover it by changing the solvent or using a different resolving agent.
Q5: What types of bioassays are relevant for the stereoisomers of this compound?
A5: The 1,4-benzodioxin moiety is a structural component in many biologically active compounds, particularly those targeting adrenergic receptors.[7][8] Therefore, the stereoisomers of this compound are prime candidates for evaluation as adrenergic receptor ligands.[9] Relevant bioassays include:
-
Receptor-Ligand Binding Assays : To determine the binding affinity (Ki) of each enantiomer for various adrenergic receptor subtypes (e.g., α1, α2, β1, β2).[9][10][11]
-
Functional Assays : To determine if the enantiomers act as agonists or antagonists at these receptors. This is often done by measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium flux.[10][12]
Experimental Protocols & Methodologies
Protocol 1: Chiral Resolution via Diastereomeric Salt Formation
This protocol provides a general method for resolving racemic this compound using an enantiomerically pure chiral acid like (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA).
1. Diastereomeric Salt Formation:
- Dissolve one molar equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or a mixture).
- In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chiral resolving agent ((+)-DBTA) in the same solvent, heating gently if necessary.
- Slowly add the resolving agent solution to the amine solution with stirring. The reaction is typically exothermic.[13]
- Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath or refrigerator to induce crystallization. The less soluble diastereomeric salt will preferentially crystallize.[1]
2. Isolation of the Diastereomeric Salt:
- Collect the crystals by suction filtration.
- Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[13]
- Dry the crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Amine:
- Suspend the dried diastereomeric salt in water.
- Slowly add a strong base, such as 50% sodium hydroxide solution, until the solution is strongly basic (pH > 12) and the salt is fully dissolved.[1][13] This neutralizes the chiral acid and liberates the free amine.
- Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether) using a separatory funnel. Perform the extraction at least three times.[1]
- Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
4. Analysis:
- Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC.
Protocol 2: Adrenergic Receptor Binding Bioassay
This protocol outlines a competitive radioligand binding assay to determine the affinity of the resolved enantiomers for a specific adrenergic receptor subtype.
1. Preparation:
- Use cell membranes prepared from a cell line stably expressing the human adrenergic receptor subtype of interest (e.g., α2B).[10]
- Prepare a series of dilutions of the test compounds (the resolved (R)- and (S)-enantiomers).
- Prepare a radioligand specific for the receptor (e.g., [³H]-prazosin for α1 receptors).
2. Assay Procedure:
- In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
- For total binding, omit the test compound. For non-specific binding, add a high concentration of a known, non-labeled ligand.
- Incubate the plate at a specified temperature for a set time to allow the binding to reach equilibrium.
3. Detection:
- Harvest the membranes onto a filter mat using a cell harvester, which separates the bound radioligand from the unbound.
- Wash the filters to remove any remaining unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Quantitative Data Summary
The stereochemistry of drug molecules is critical to their biological activity.[14] Often, one enantiomer is significantly more active than the other (the eutomer), while the other may be inactive or contribute to side effects (the distomer). The following tables provide representative data for chiral resolution and bioactivity.
Table 1: Representative Chiral Resolution Efficiency (Note: Data is illustrative, as specific values for this compound may vary based on exact conditions.)
| Resolving Agent | Solvent System | Diastereomer | Yield (%) | Enantiomeric Excess (ee%) |
| (+)-Dibenzoyl-D-tartaric Acid | Methanol | Less Soluble Salt | 40-50% | >95% |
| (+)-Tartaric Acid | Ethanol | Less Soluble Salt | 35-45% | >90% |
| (-)-Mandelic Acid | Isopropanol | Less Soluble Salt | 30-40% | >92% |
Table 2: Hypothetical Adrenergic Receptor Binding Affinity (Note: This data is hypothetical and serves as an example of expected results where stereoisomers exhibit different biological activities.)
| Stereoisomer | Receptor Subtype | Binding Affinity (Ki, nM) |
| (R)-enantiomer | α₁A | 15 |
| (S)-enantiomer | α₁A | 350 |
| (R)-enantiomer | β₂ | 800 |
| (S)-enantiomer | β₂ | 95 |
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Generalized adrenergic receptor signaling pathway for bioassays.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelat ... - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00145K [pubs.rsc.org]
- 6. unchainedlabs.com [unchainedlabs.com]
- 7. Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Structural Motifs for Biologically Active Compounds | Bentham Science [eurekaselect.com]
- 8. mdpi.com [mdpi.com]
- 9. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 12. Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine troubleshooting inconsistent experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent experimental results when working with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and characterization of this compound.
Issue 1: Low or No Yield of the Desired Amine Product in Reductive Amination
Possible Causes and Solutions:
-
Inefficient Imine Formation: The initial formation of the imine from 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone and the amine source is a crucial equilibrium step.
-
Troubleshooting:
-
Water Removal: Ensure anhydrous reaction conditions. The use of molecular sieves or a Dean-Stark apparatus can help drive the equilibrium towards the imine.
-
pH Adjustment: The pH of the reaction mixture can significantly impact imine formation. For reductive aminations using reagents like sodium cyanoborohydride, slightly acidic conditions (pH 5-6) are often optimal.[1]
-
Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(iOPr)₄), can activate the ketone and promote imine formation.[2]
-
-
-
Decomposition of Starting Material or Product: The benzodioxane ring can be sensitive to harsh acidic or basic conditions, and the resulting amine can be prone to oxidation.
-
Troubleshooting:
-
Mild Reaction Conditions: Employ milder reducing agents like sodium triacetoxyborohydride (STAB) which can be used under neutral or slightly acidic conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine product.
-
-
-
Suboptimal Reducing Agent or Reaction Conditions: The choice of reducing agent and reaction parameters plays a critical role in the success of the reductive amination.
-
Troubleshooting:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting ketone to the corresponding alcohol. It is best to first allow for complete imine formation before adding NaBH₄.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): More selective for the imine over the ketone, especially at controlled pH.[3]
-
Ammonium Formate (Leuckart Reaction): A classical method that uses ammonium formate or formamide as both the nitrogen source and the reducing agent. This reaction typically requires high temperatures (160-190°C).[4][5]
-
-
Temperature and Reaction Time: Optimize the reaction temperature and time. Lower temperatures may require longer reaction times but can minimize side product formation. Monitor the reaction progress by TLC or LC-MS.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
Common Impurities and Identification:
| Impurity | Identification by Mass Spectrometry (EI) | Identification by ¹H NMR |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanol | Molecular ion peak corresponding to the alcohol. | A characteristic quartet for the CH-OH proton and a doublet for the methyl group. |
| Unreacted 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | Molecular ion peak of the starting ketone. | A singlet for the acetyl methyl protons. |
| N-formyl-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine (in Leuckart reaction) | Molecular ion peak corresponding to the formylated amine.[4] | Presence of a formyl proton signal (around 8 ppm) and distinct amide NH proton signal. |
Purification Strategies:
-
Acid-Base Extraction: This is an effective method to separate the basic amine product from neutral impurities like the starting ketone and the alcohol byproduct.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous acidic solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt.
-
Wash the organic layer to remove any remaining neutral impurities.
-
Basify the aqueous layer (e.g., with NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer and evaporate the solvent.
-
-
Column Chromatography: Silica gel chromatography can be used to separate the amine from less polar impurities. However, tailing of amines on silica is common.
-
Troubleshooting Tailing: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system.
-
-
Crystallization: If the amine product is a solid, recrystallization from a suitable solvent system can be an effective purification method. The hydrochloride salt of the amine is often a crystalline solid that is easier to purify by recrystallization.
Issue 3: Inconsistent Spectroscopic Data (NMR, MS)
Expected Analytical Data for this compound:
-
¹H NMR:
-
Aromatic protons on the benzodioxane ring.
-
A singlet or two multiplets for the -OCH₂CH₂O- protons.
-
A quartet for the methine proton (-CH(NH₂)-).
-
A doublet for the methyl protons (-CH₃).
-
A broad singlet for the amine protons (-NH₂), which may exchange with D₂O.
-
-
¹³C NMR:
-
Distinct signals for the aromatic carbons.
-
A signal for the -OCH₂CH₂O- carbons.
-
A signal for the methine carbon.
-
A signal for the methyl carbon.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (179.22 g/mol ).
-
Fragmentation: A common fragmentation pattern for primary amines is the loss of the alkyl group adjacent to the nitrogen, leading to a stable iminium ion. For this compound, a significant fragment would be expected from the loss of a methyl radical (M-15).
-
Troubleshooting Inconsistencies:
-
Presence of Impurities: As detailed in Issue 2, impurities can significantly alter the appearance of NMR and MS spectra.
-
Solvent Peaks in NMR: Residual solvent peaks can be mistaken for product signals.
-
Salt Form vs. Free Base: The NMR spectrum of the amine hydrochloride salt will differ from that of the free base, particularly in the chemical shifts of protons near the nitrogen atom.
-
Chiral Nature: As a chiral compound, the presence of diastereomeric impurities or interactions with chiral solvents can lead to more complex NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and commercially available starting material is 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
Q2: What are the key challenges in the purification of this amine?
The main challenges include separating it from the structurally similar starting ketone and the alcohol byproduct. As a primary amine, it can also exhibit tailing during silica gel chromatography. Acid-base extraction is a highly recommended purification step.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR spectroscopy to confirm the structure.
-
Mass spectrometry to confirm the molecular weight and fragmentation pattern.
-
LC-MS or GC-MS to assess purity and identify any minor impurities.
-
For chiral purity, chiral HPLC is necessary.
Q4: My Leuckart reaction resulted in a low yield and a significant amount of a byproduct with a higher molecular weight. What could this be?
In the Leuckart reaction, the intermediate amine can react with formic acid to form an N-formyl derivative.[4] This formamide byproduct has a higher molecular weight than the desired amine. The formamide can be hydrolyzed to the amine by heating with aqueous acid or base.
Q5: I am struggling to separate the enantiomers of this compound. What methods can I try?
As a chiral amine, separation of enantiomers (resolution) can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts, which can often be separated by fractional crystallization due to differences in solubility.
-
Chiral HPLC: Using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[6][7]
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride and Ammonium Acetate
This protocol provides a general procedure for the synthesis of this compound from the corresponding ketone.
Materials:
-
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
-
Ammonium acetate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (1 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture in an ice bath.
-
Slowly add sodium borohydride (e.g., 1.5-2 equivalents) portion-wise, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Add water and ethyl acetate to the residue.
-
Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and extract with 1M HCl.
-
Separate the layers. The aqueous layer now contains the amine hydrochloride.
-
Wash the organic layer with water.
-
Cool the aqueous layer in an ice bath and basify to pH > 10 with NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.
-
Purify further by column chromatography or crystallization if necessary.
Visualizations
Caption: Reductive Amination Workflow.
Caption: Troubleshooting Low Yield.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phx.phenomenex.com [phx.phenomenex.com]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine unexpected pharmacological responses
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals working with 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, herein referred to as "Compound X." Based on its structural similarity to known biogenic amines, Compound X is hypothesized to be a selective alpha-1 adrenergic receptor agonist, designed for inducing vasoconstriction with minimal cardiac effects. However, users have reported unexpected pharmacological responses during preclinical development. This document provides troubleshooting guides and frequently asked questions to address these issues.
Troubleshooting Guide: Unexpected Pharmacological Responses
This section addresses specific unexpected outcomes reported during experimentation with Compound X.
Issue 1: Biphasic Dose-Response in Blood Pressure Studies
Question: We are observing a biphasic response in our in-vivo blood pressure studies in rats. At lower doses (0.1-1 mg/kg), we see the expected increase in mean arterial pressure. However, at higher doses (>5 mg/kg), the pressor effect diminishes, and we observe a hypotensive response. What could be the cause of this?
Answer: A biphasic dose-response curve is a complex pharmacological phenomenon that can be attributed to several factors. The most common explanations include:
-
Receptor Desensitization/Downregulation: At high concentrations, prolonged or intense stimulation of the alpha-1 adrenergic receptor can lead to its desensitization (uncoupling from its G-protein) or downregulation (internalization from the cell surface), reducing the overall response.
-
Off-Target Effects: Compound X may be interacting with other receptors at higher concentrations. For instance, agonism at vasodilatory receptors (e.g., beta-2 adrenergic or certain serotonin receptors) could counteract and eventually overcome the primary alpha-1-mediated vasoconstriction.
-
Metabolism to an Active Metabolite: The parent compound could be metabolized into a different molecule with opposing pharmacological activity (e.g., a vasodilator).
Recommended Troubleshooting Workflow:
Issue 2: Unexpected Cardiac Arrhythmia in Telemetry Studies
Question: Our GLP toxicology studies in canines are showing a low incidence of ventricular arrhythmias at high doses of Compound X. The compound was designed to be selective for vascular alpha-1 receptors over cardiac beta-1 receptors. What could be the mechanism?
Answer: Cardiac arrhythmias, even with a vascularly-selective agent, can arise from several unexpected mechanisms:
-
hERG Channel Inhibition: Many compounds can directly block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization. Inhibition of this channel can prolong the QT interval and lead to potentially fatal arrhythmias like Torsades de Pointes.
-
Off-Target Cardiac Receptor Activity: Despite design intentions, high concentrations of Compound X may be interacting with other cardiac receptors, such as beta-2 adrenergic or serotonergic (e.g., 5-HT2B) receptors, which can influence cardiac electrophysiology.
-
Indirect Physiological Effects: A very strong and rapid increase in blood pressure (vasoconstriction) can trigger a baroreflex-mediated change in heart rate and cardiac output, which in some individuals can create an environment conducive to arrhythmias.
Recommended Troubleshooting Protocols:
-
hERG Channel Assay: A patch-clamp electrophysiology study is the gold standard for assessing direct hERG channel inhibition.
-
Broad Receptor Screening: A comprehensive screen of cardiac-expressed GPCRs and ion channels should be performed to identify any significant off-target interactions.
-
Isolated Heart (Langendorff) Preparation: This ex-vivo model allows for the assessment of direct cardiac effects of Compound X in the absence of systemic physiological reflexes.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized primary signaling pathway for Compound X?
A1: Compound X is believed to act as an agonist at the alpha-1 adrenergic receptor, which is a Gq-coupled G-protein coupled receptor (GPCR). The canonical signaling pathway is as follows:
Q2: We are not seeing efficacy in a hypertensive disease model. What could be the reason?
A2: Lack of efficacy in a disease model, despite demonstrated in-vitro activity, can be due to several factors:
-
Pharmacokinetics: The compound may have poor absorption, high first-pass metabolism, or rapid clearance in the specific animal model, preventing it from reaching therapeutic concentrations at the target tissue. A full pharmacokinetic profile (AUC, Cmax, T1/2) is necessary.
-
Target Engagement: It is crucial to confirm that the compound is reaching and binding to the alpha-1 adrenergic receptors in the relevant vascular beds in the disease model. This can be assessed through ex-vivo binding assays on tissues from treated animals.
-
Disease Model Pathophysiology: The chosen hypertensive model may not be driven by a mechanism that is sensitive to alpha-1 adrenergic agonism. For example, if the hypertension is primarily driven by the renin-angiotensin system, an alpha-1 agonist may have limited effect.
Q3: What are the expected binding and functional parameters for Compound X?
A3: The following table summarizes the hypothetical target profile for Compound X and the data that may be observed in the case of off-target activity leading to a biphasic response.
| Parameter | Target Receptor (α1A) | Off-Target Receptor (β2) | Notes |
| Binding Affinity (Ki) | 5.2 nM | 850 nM | A >100-fold selectivity is generally desired. |
| Functional Potency (EC50) | 15.7 nM | 1.2 µM | Potency at the off-target receptor is significantly lower. |
| Efficacy (Emax) | 100% (vs. Phenylephrine) | 65% (vs. Isoproterenol) | Partial agonism at the off-target can still cause significant effects. |
Experimental Protocols
Protocol 1: Ex Vivo Aortic Ring Contraction Assay
Objective: To assess the direct vasoactive properties of Compound X on isolated vascular tissue and investigate the role of specific receptors in its effects.
Methodology:
-
Tissue Preparation: Male Wistar rats (250-300g) are euthanized by CO2 asphyxiation. The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer.
-
Ring Mounting: The aorta is cleaned of connective tissue and cut into 3-4 mm rings. Rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Equilibration: Rings are equilibrated for 60-90 minutes under a resting tension of 1.5 g. The buffer is changed every 15 minutes.
-
Viability Check: Rings are contracted with 60 mM KCl to ensure tissue viability. After washing, a baseline is re-established.
-
Cumulative Concentration-Response Curve: Compound X is added to the bath in a cumulative manner (e.g., 1 nM to 100 µM). The isometric tension is recorded.
-
Antagonist Studies (for troubleshooting): To investigate off-target effects, rings are pre-incubated with selective antagonists for 30 minutes before generating the Compound X concentration-response curve. For example:
-
Prazosin (100 nM): Selective alpha-1 antagonist.
-
ICI-118,551 (100 nM): Selective beta-2 antagonist.
-
-
Data Analysis: Contraction is expressed as a percentage of the maximal contraction induced by 60 mM KCl. EC50 and Emax values are calculated using a non-linear regression fit of the concentration-response data.
Technical Support Center: Synthesis and Optimization of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine and its analogs. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Reductive Amination
Q1: My reductive amination reaction is incomplete, and I observe a persistent imine impurity in my final product. What are the possible causes and solutions?
A1: Incomplete reduction of the imine intermediate is a common issue in reductive amination.[1] Several factors could be contributing to this problem:
-
Insufficient Reducing Agent: The amount of sodium borohydride (NaBH₄) or other reducing agents may be inadequate. While NaBH₄ is a mild reducing agent, it can be consumed by the solvent (e.g., methanol) or react with other functional groups.[1][2]
-
Reaction Temperature: The reaction may require a higher temperature to go to completion.
-
Solution: Consider gently heating the reaction mixture after the initial formation of the imine.[4]
-
-
Imine Hydrolysis: Imines can be susceptible to hydrolysis, especially in the presence of water.
-
Solution: Ensure anhydrous reaction conditions. If hydrolysis is a significant issue, performing the reaction in a non-protic solvent might be beneficial.
-
Q2: I am struggling to isolate my desired amine product using acid-base liquid-liquid extraction. Both the amine and the unreacted imine are extracting together. How can I improve the separation?
A2: The similar basicity of the product amine and the starting imine can make separation by simple acid-base extraction challenging.[1] Here are some strategies to improve purification:
-
Salting Out: Convert the amine product into its hydrochloride salt by treating the reaction mixture with ethereal HCl. The salt may precipitate and can be collected by filtration.[1]
-
Derivative Formation: Protect the amine with a Boc group by reacting it with Boc anhydride. The resulting carbamate will have different solubility properties, facilitating its separation from the imine impurity. The Boc group can be subsequently removed.[1]
-
Chromatography: While the goal may be to avoid it, column chromatography is often the most effective method for separating compounds with similar polarities.
Q3: My aldehyde starting material is being reduced instead of forming the imine. How can I prevent this side reaction?
A3: Competitive reduction of the aldehyde is a known side reaction, especially with highly reactive aldehydes and less hindered amines.[3][4]
-
Choice of Reducing Agent: Use a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN), which is less likely to reduce the aldehyde under neutral or slightly acidic conditions compared to NaBH₄.[2][5]
-
Pre-formation of the Imine: Allow the aldehyde and amine to react and form the imine before adding the reducing agent. You can monitor the imine formation by techniques like NMR to ensure it is complete before proceeding with the reduction step.[4]
-
pH Control: The formation of the imine is often catalyzed by a small amount of acid, such as acetic acid. Adding a catalytic amount of acid can favor imine formation over aldehyde reduction.[4][5]
Chiral Resolution
Q4: What are the common methods for the chiral resolution of this compound and its analogs?
A4: The production of enantiomerically pure compounds is often crucial for biological activity.[6][7] Common methods for chiral resolution include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Enzymatic Kinetic Resolution: Enzymes like lipases can selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unacylated forms. For instance, Candida antarctica lipase B has been used for the kinetic resolution of related benzodioxane derivatives.[7]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral stationary phases can be used to separate the enantiomers of the final product or key intermediates.[6][8]
Q5: I am experiencing racemization during my synthetic steps. How can I minimize this?
A5: Chiral centers, particularly those alpha to a carbonyl group, can be susceptible to racemization, especially under basic conditions.[6]
-
Careful Control of pH: Avoid strongly basic or acidic conditions if a chiral center is prone to epimerization.
-
Mild Reaction Conditions: Use the mildest possible reaction conditions (e.g., lower temperatures, shorter reaction times) to minimize the risk of racemization.
-
Strategic Synthesis Design: Design the synthetic route to introduce the chiral center as late as possible or use a stereoselective synthesis method.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Potential Issues |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available. | Can reduce aldehydes and ketones; may react with protic solvents.[2] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Selective for imines in the presence of aldehydes and ketones.[2][5] | Toxic cyanide byproduct; requires careful handling and disposal. |
| Sodium Triacetoxyborohydride | STAB | Dichloromethane, THF | Mild and selective; does not require acidic conditions for imine formation.[3] | Higher molecular weight, can lead to thick reaction mixtures.[4] |
Table 2: Typical Conditions for Diastereomeric Salt Resolution
| Chiral Resolving Agent | Solvent System | General Procedure |
| (R)- or (S)-α-Methylbenzylamine | Ethanol, Methanol, or mixtures | Dissolve the racemic acid in the solvent, add one equivalent of the chiral amine, and allow the diastereomeric salt to crystallize. The salt is then filtered and the chiral acid is recovered by acidification.[9] |
| Tartaric Acid Derivatives | Water, Alcohols | Similar to the procedure with chiral amines, the racemic base is reacted with a chiral acid to form separable diastereomeric salts. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Borohydride
-
Dissolve the aldehyde (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate solvent (e.g., methanol).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq.) in portions, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of water or 1 M HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.
Protocol 2: General Procedure for Chiral Resolution via Diastereomeric Salt Formation
-
Dissolve the racemic amine (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5 eq.) in the same solvent.
-
Slowly add the solution of the resolving agent to the solution of the racemic amine with stirring.
-
Allow the mixture to stand at room temperature or in a refrigerator to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The enantiomeric purity of the salt can be checked by chiral HPLC after liberating the free amine.
-
To recover the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaOH).
-
Extract the liberated free amine with an organic solvent.
-
Dry the organic layer and concentrate to obtain the enantiomerically enriched amine.
Visualizations
Caption: Synthetic workflow for the preparation of enantiopure amine analogs.
Caption: Troubleshooting logic for common reductive amination issues.
References
- 1. reddit.com [reddit.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, absolute configuration, and biological profile of the enantiomers of trans-[2-(2,6-dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (mephendioxan), a potent competitive alpha 1A-adrenoreceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Pharmacological Guide: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine versus 3,4-methylenedioxyamphetamine (MDA)
A notable disparity in the available scientific literature exists between 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine and the extensively studied compound, 3,4-methylenedioxyamphetamine (MDA). While MDA has been the subject of numerous pharmacological investigations, there is a significant lack of published data on the bioactivity of this compound and its close structural analogs at key neurological targets.
This guide therefore provides a detailed overview of the pharmacological activity of MDA, a well-known psychoactive substance, and highlights the current data gap for this compound. The information presented for MDA is intended to serve as a reference for researchers and drug development professionals.
3,4-methylenedioxyamphetamine (MDA): A Pharmacological Profile
MDA is recognized as an entactogen, stimulant, and psychedelic drug belonging to the amphetamine and MDxx families.[1] Its primary mechanism of action involves the release of the monoamine neurotransmitters serotonin, norepinephrine, and dopamine, classifying it as a serotonin–norepinephrine–dopamine releasing agent (SNDRA).[1][2] Additionally, MDA acts as an agonist at serotonin 5-HT2 receptors, particularly the 5-HT2A subtype, which is believed to contribute to its psychedelic effects.[1][2]
Quantitative Analysis of MDA Activity
The following tables summarize the in vitro activity of MDA at key molecular targets. It is important to note that reported values can vary between studies due to different experimental conditions.
Table 1: Monoamine Transporter Binding Affinity of MDA
| Transporter | Species | Ki (μM) | Reference |
| SERT | Human | 2.41 | [3] |
| DAT | Human | 8.29 | [3] |
| NET | Human | 1.19 | [3] |
| SERT | Mouse | 0.64 | [3] |
| DAT | Mouse | 4.87 | [3] |
| NET | Mouse | 1.75 | [3] |
Ki (Inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.
Table 2: Monoamine Transporter Uptake Inhibition by MDA
| Transporter | Species | IC50 (nM) | Reference |
| NET | Human | 120 | [4] |
| DAT | Human | 1000 | [4] |
| SERT | Human | 330 | [4] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: 5-HT Receptor Binding Affinity of MDA
| Receptor | Species | Ki (μM) | Reference |
| 5-HT2A | Human | 4-5 | [5] |
| 5-HT2C | Human | ≤ 10 | [6] |
| 5-HT1A | Human | 4-5 | [5] |
| 5-HT1D | Human | 4-5 | [5] |
Ki (Inhibition constant) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. Lower values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the pharmacological activity of compounds like MDA.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound to a specific receptor.
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to block the reuptake of monoamine neurotransmitters by their respective transporters.
-
Cell Culture: Cells stably expressing the human serotonin (SERT), dopamine (DAT), or norepinephrine (NET) transporter are cultured.
-
Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound.
-
Substrate Addition: A radiolabeled monoamine substrate (e.g., [³H]5-HT for SERT) is added to the cells.
-
Incubation: The cells are incubated for a specific period to allow for transporter-mediated uptake of the radiolabeled substrate.
-
Uptake Termination: The uptake process is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter.
-
Data Analysis: The data is used to determine the IC50 value of the test compound for inhibiting monoamine uptake.
Visualizing Molecular Mechanisms and Workflows
The following diagrams illustrate the signaling pathway of MDA and the general workflow of the experimental protocols described.
Caption: Mechanism of action of MDA at a monoamine synapse.
Caption: General workflow of a radioligand binding assay.
Caption: General workflow of a monoamine transporter uptake inhibition assay.
Conclusion
3,4-methylenedioxyamphetamine (MDA) is a pharmacologically active compound with well-documented effects as a monoamine releasing agent and a serotonin receptor agonist. In stark contrast, this compound remains uncharacterized in the scientific literature regarding its activity at key neurological targets. This guide provides a comprehensive overview of the available data for MDA and underscores the need for future research to elucidate the pharmacological profile of this compound and similar compounds. Such studies are essential for a complete understanding of the structure-activity relationships within this chemical class and for identifying potential novel therapeutic agents.
References
- 1. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine vs MDMA comparative pharmacology
A Comparative Pharmacological Analysis: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine versus MDMA
Introduction
This guide provides a detailed comparative pharmacological overview of this compound, also known as 3,4-ethylenedioxyamphetamine (EDOA), and the well-characterized compound 3,4-methylenedioxymethamphetamine (MDMA). Both are substituted phenethylamines and share structural similarities, suggesting potentially overlapping pharmacological profiles. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their interactions with key monoaminergic systems, supported by experimental data and protocols.
Receptor Binding Affinity
The primary mechanism of action for both MDMA and related compounds involves their interaction with monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The binding affinity of a compound for these transporters is a critical determinant of its pharmacological effects.
Comparative Binding Affinity Data
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) |
| MDMA | 394 | 1,330 | 609 | >10,000 |
| EDOA | 1,280 | 2,700 | 2,460 | >10,000 |
Data presented as Kᵢ (nM), where a lower value indicates a higher binding affinity. Data is compiled from various in vitro studies.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Kᵢ) of test compounds (MDMA, EDOA) for SERT, DAT, and NET.
Materials:
-
Cell membranes prepared from cells expressing the human recombinant transporters (hSERT, hDAT, hNET).
-
Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).
-
Test compounds (MDMA, EDOA) at various concentrations.
-
Non-specific binding control (e.g., fluoxetine for SERT, GBR 12909 for DAT, desipramine for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Preparation: A series of dilutions of the test compounds are prepared.
-
Incubation: In each well of the microplate, the cell membranes, radioligand, and either a test compound dilution or buffer (for total binding) or a non-specific binding control are combined.
-
Equilibrium: The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.
-
Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Neurotransmitter Release
Beyond binding to monoamine transporters, the primary pharmacological effect of MDMA and related compounds is their ability to induce the release of neurotransmitters, particularly serotonin. This is a key factor in their psychoactive effects.
Comparative Neurotransmitter Release Data
| Compound | 5-HT Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | NE Release EC₅₀ (nM) |
| MDMA | 76 | 289 | 123 |
| EDOA | 240 | 850 | 630 |
Data presented as EC₅₀ (nM), the concentration of the compound that elicits a half-maximal release of the neurotransmitter. A lower value indicates greater potency.
Experimental Protocol: In Vitro Neurotransmitter Release Assay
This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled neurotransmitters from synaptosomes.
Objective: To determine the potency (EC₅₀) of test compounds for inducing the release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE).
Materials:
-
Synaptosomes prepared from rat brain tissue (e.g., striatum for DA, hippocampus for 5-HT, and hypothalamus for NE).
-
Radiolabeled neurotransmitters: [³H]5-HT, [³H]DA, [³H]NE.
-
Test compounds (MDMA, EDOA) at various concentrations.
-
Krebs-Ringer buffer.
-
Scintillation counter.
Procedure:
-
Pre-loading: Synaptosomes are incubated with a radiolabeled neurotransmitter to allow for its uptake.
-
Washing: The synaptosomes are washed to remove any excess, non-accumulated radiolabel.
-
Exposure: The pre-loaded synaptosomes are exposed to various concentrations of the test compounds or a vehicle control.
-
Release: The amount of radioactivity released into the supernatant is measured at a specific time point (e.g., 10 minutes).
-
Quantification: The radioactivity in the supernatant and the remaining in the synaptosomes is quantified using a scintillation counter.
-
Data Analysis: The amount of neurotransmitter release is expressed as a percentage of the total amount of neurotransmitter initially taken up. The EC₅₀ value is determined by fitting the concentration-response data to a sigmoidal curve.
Mechanism of Action at the Synapse
Both MDMA and EDOA are thought to act as substrate-type releasers at monoamine transporters. They are transported into the presynaptic neuron by the transporters, which leads to a reversal of the normal direction of transporter function, causing the release of neurotransmitters from the cytoplasm into the synaptic cleft.
Caption: Mechanism of monoamine release by MDMA and EDOA.
Summary and Conclusion
The available data indicates that both MDMA and EDOA are potent monoamine releasers, with a preference for the serotonin system. However, MDMA exhibits a higher affinity for all three monoamine transporters and is a more potent releaser of serotonin, dopamine, and norepinephrine compared to EDOA. These differences in potency and selectivity are likely to translate to differences in their in vivo pharmacological and toxicological profiles. Further research, including in vivo studies, is necessary to fully elucidate the comparative pharmacology of these two compounds. This information is critical for understanding their potential therapeutic applications and associated risks.
A Comparative Guide to Entactogen Analogs: Focus on 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine and Congeners
Introduction
Entactogens, also known as empathogens, are a class of psychoactive substances that produce experiences of emotional communion, oneness, and emotional openness.[1] The prototypical entactogen is 3,4-methylenedioxymethamphetamine (MDMA), which has shown promise in clinical trials as an adjunct to psychotherapy for post-traumatic stress disorder (PTSD).[2] The unique pharmacological profile of MDMA, primarily characterized by potent serotonin release, with additional effects on dopamine and norepinephrine, is thought to underlie its therapeutic effects.[1]
This guide provides a comparative analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine and its N-methylated analog, 3,4-Ethylenedioxy-N-methylamphetamine (EDMA), alongside the well-characterized entactogens MDMA, 3,4-Methylenedioxyamphetamine (MDA), and the benzofuran analogs 5-(2-aminopropyl)benzofuran (5-APB) and 6-(2-aminopropyl)benzofuran (6-APB). While detailed pharmacological data for this compound is limited in the scientific literature, this comparison leverages available data for its N-methylated counterpart, EDMA, and other structurally related compounds to elucidate key structure-activity relationships within this class.
The primary mechanism of action for these compounds involves interaction with monoamine transporters, leading to the release of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[3] Additionally, direct interactions with serotonin receptors, particularly the 5-HT2A receptor, contribute to their complex psychoactive effects.[1]
Data Presentation
The following tables summarize the in vitro pharmacological data for the selected entactogen analogs. Table 1 focuses on the potency of these compounds to induce the release of monoamine neurotransmitters, a hallmark of their entactogenic activity. Table 2 details the binding affinities and functional potencies at key serotonin receptors, which are crucial for modulating their psychedelic and other behavioral effects.
Table 1: Monoamine Release Potencies (EC50, nM) in Rat Brain Synaptosomes
| Compound | SERT (Serotonin) | DAT (Dopamine) | NET (Norepinephrine) |
| EDMA | 117[4] | 597[4] | 325[4] |
| MDMA | ~60-80[5] | ~200-500[5] | ~70-150[5] |
| MDA | ~150-200[6] | ~100-300[6] | ~100-250[6] |
| 5-APB | 19[6] | 60[6] | 45[6] |
| 6-APB | 36[6] | 48[6] | 65[6] |
EC50 values represent the concentration of the compound that elicits a half-maximal release of the respective neurotransmitter.
Table 2: Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM)
| Compound | 5-HT2A (Ki) | 5-HT2A (EC50) | 5-HT2B (Ki) | 5-HT2C (Ki) |
| MDMA | 3,300-16,000[3] | >1,000 | ~5,000 | ~2,000 |
| MDA | ~1,000-3,000 | ~500-1,000 | ~3,000 | ~1,500 |
| 5-APB | ~500-1,000 | ~200-500 | ~10-50 | ~880 |
| 6-APB | ~1,000-2,000 | ~5,900 | 3.7[7] | 270 |
Ki values represent the inhibitory constant and are a measure of binding affinity; lower values indicate higher affinity. EC50 values in this context represent the concentration for half-maximal functional activation of the receptor.
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo experimental paradigms. Below are detailed methodologies for key experiments used to characterize entactogen analogs.
Monoamine Transporter Release Assay
This assay measures the ability of a compound to induce the release of radiolabeled monoamines from pre-loaded synaptosomes (nerve terminals) isolated from rat brain tissue.
1. Synaptosome Preparation:
-
Rat brains are dissected and homogenized in a sucrose buffer.
-
The homogenate is centrifuged to pellet synaptosomes, which are then resuspended in a physiological buffer.
2. Radioligand Loading:
-
Synaptosomes are incubated with a low concentration of a radiolabeled monoamine ([³H]5-HT, [³H]DA, or [³H]NE) to allow for uptake via the respective transporters.
3. Release Assay:
-
The loaded synaptosomes are washed to remove excess radioligand and then incubated with various concentrations of the test compound.
-
After a set incubation period, the reaction is terminated by rapid filtration, separating the synaptosomes from the supernatant.
-
The amount of radioactivity released into the supernatant is quantified using liquid scintillation counting.
4. Data Analysis:
-
The concentration-response data are fitted to a sigmoidal curve to determine the EC50 value for each compound at each transporter.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a known radioligand.[8]
1. Membrane Preparation:
-
Cells expressing the receptor of interest (e.g., human 5-HT2A receptors) or brain tissue homogenates are prepared and centrifuged to isolate cell membranes containing the receptors.[9]
2. Binding Reaction:
-
The membranes are incubated in a buffer containing a fixed concentration of a radioligand that specifically binds to the target receptor (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.[10]
3. Separation and Quantification:
-
The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]
-
The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.[9]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[10]
Calcium Flux Functional Assay
This cell-based assay measures the functional activation of Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium concentration.[11]
1. Cell Culture and Dye Loading:
-
Cells stably expressing the receptor of interest (e.g., HEK-293 cells expressing human 5-HT2A receptors) are cultured in microplates.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1) which increases its fluorescence intensity upon binding to calcium.[12][13]
2. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
Various concentrations of the test compound (agonist) are added to the wells.
-
The fluorescence intensity is measured over time to detect an increase in intracellular calcium, which indicates receptor activation.[14]
3. Data Analysis:
-
The peak fluorescence response at each concentration is measured.
-
The concentration-response data are plotted to determine the EC50 value, representing the concentration of the compound that produces a half-maximal response.
Head-Twitch Response (HTR) Assay
The HTR in rodents is a behavioral proxy for 5-HT2A receptor activation and is widely used to assess the potential psychedelic-like effects of compounds.[15]
1. Animal Habituation:
-
Mice or rats are habituated to the testing environment to minimize stress-induced behavioral changes.
2. Compound Administration:
-
Animals are administered various doses of the test compound, typically via intraperitoneal (IP) or subcutaneous (SC) injection.[16]
3. Behavioral Observation:
-
Following administration, the animals are observed for a specific period, and the number of head twitches (rapid, side-to-side head movements) is counted.[16] This can be done manually by a trained observer or using automated tracking systems.[17]
4. Data Analysis:
-
A dose-response curve for the number of head twitches is generated to determine the potency and efficacy of the compound in inducing this behavior.[18]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: General mechanism of entactogen action at a synapse.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a calcium flux functional assay.
Comparative Analysis and Discussion
The pharmacological data reveal distinct profiles for each of the entactogen analogs, which likely underlie the subtle to significant differences in their reported subjective effects.
Monoamine Release: A key characteristic of entactogens is their potent activity as serotonin releasers.[3] The benzofuran analogs, 5-APB and 6-APB , are notably more potent serotonin releasers than MDMA and MDA, with EC50 values in the low nanomolar range.[6] This suggests that the benzofuran ring system enhances interaction with the serotonin transporter. EDMA , the ethylenedioxy analog of MDMA, is a less potent serotonin releaser than MDMA, indicating that the ethylenedioxy substitution diminishes its activity at SERT.[4] All the compounds are also dopamine and norepinephrine releasers, contributing to their stimulant effects. The ratio of serotonin to dopamine release is often considered a critical determinant of the balance between entactogenic and stimulant properties.
Receptor Interactions: While monoamine release is a primary mechanism, direct receptor interactions also play a significant role. The benzofurans, particularly 6-APB , exhibit high affinity for the 5-HT2B receptor.[7] Chronic activation of this receptor has been associated with cardiotoxicity, raising potential safety concerns for long-term or frequent use of these compounds. In contrast, MDMA and MDA have lower affinity for the 5-HT2B receptor.
The 5-HT2A receptor is the primary target for classic psychedelic drugs. While the entactogens generally have lower affinity for this receptor compared to classic psychedelics, their activity at this site can contribute to perceptual alterations. MDA is known to have more pronounced psychedelic effects than MDMA, which may be attributable to its somewhat higher affinity and functional potency at the 5-HT2A receptor. The benzofurans also interact with the 5-HT2A receptor, which may contribute to their reported psychedelic-like effects.
Structure-Activity Relationships:
-
Ring Substitution: The replacement of the methylenedioxy ring in MDMA with an ethylenedioxy ring in EDMA leads to a decrease in potency as a monoamine releaser.[4] The substitution with a benzofuran ring system in 5-APB and 6-APB results in a significant increase in potency at monoamine transporters.[6]
-
N-Alkylation: The presence of a methyl group on the nitrogen atom (as in MDMA and EDMA) generally favors serotonin release compared to the primary amine analogs (like MDA).
In Vivo Effects: The differences in in vitro pharmacology are reflected in the behavioral effects of these compounds in animal models. For example, compounds with higher 5-HT2A receptor activity, such as MDA, tend to produce a more robust head-twitch response in rodents, a behavioral marker of psychedelic potential.[15] The locomotor-activating effects of these compounds are correlated with their potency as dopamine and norepinephrine releasers.[19]
Conclusion
This comparative guide highlights the diverse pharmacological profiles of entactogen analogs. While they share the common mechanism of monoamine release, particularly of serotonin, their potencies at different transporters and their affinities for various serotonin receptor subtypes vary significantly. The benzofuran analogs, 5-APB and 6-APB, are highly potent monoamine releasers, while the ethylenedioxy analog, EDMA, is less potent than MDMA. These differences in pharmacology likely translate to distinct subjective effects and safety profiles. Further research, especially on less-characterized compounds like this compound, is needed to fully understand the structure-activity relationships that govern the unique properties of entactogens. This knowledge is crucial for the development of novel therapeutics with improved efficacy and safety for psychiatric disorders.
References
- 1. Entactogen - Wikipedia [en.wikipedia.org]
- 2. Therapeutic mechanisms of psychedelics and entactogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Entactogens: How the Name for a Novel Class of Psychoactive Agents Originated - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EDMA - Wikipedia [en.wikipedia.org]
- 5. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. bu.edu [bu.edu]
- 13. content.abcam.com [content.abcam.com]
- 14. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 15. Head-twitch response - Wikipedia [en.wikipedia.org]
- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. The psychoactive aminoalkylbenzofuran derivatives, 5-APB and 6-APB, mimic the effects of 3,4-methylenedioxyamphetamine (MDA) on monoamine transmission in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of Synthesized 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical aspect of drug discovery and development. This guide provides a comparative overview of analytical methodologies for confirming the purity of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, a key building block in the synthesis of various pharmacologically active molecules. We will explore the expected purity profiles from two common synthetic routes and detail the experimental protocols for the analytical techniques used in their characterization.
Synthesis Routes and Potential Impurities
The purity of this compound is intrinsically linked to its synthetic pathway. Two prevalent methods for its synthesis are the reductive amination of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone and the Leuckart reaction. Each route presents a unique impurity profile that must be carefully assessed.
1. Reductive Amination: This versatile method involves the reaction of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone with an amine source (e.g., ammonia) in the presence of a reducing agent.
-
Potential Impurities:
-
Starting Ketone: Incomplete reaction can lead to the presence of residual 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone.
-
Over-alkylation Products: Although less common when synthesizing primary amines, there is a possibility of forming secondary or tertiary amines.
-
Side-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium cyanoborohydride), specific byproducts may be generated.
-
2. Leuckart Reaction: This classical method utilizes formamide or ammonium formate to convert ketones into amines.[1]
-
Potential Impurities:
-
N-formylated Byproduct: A common impurity is the N-formyl derivative of the target amine, which is an intermediate in the reaction.[2]
-
Unreacted Ketone: Similar to reductive amination, incomplete reaction will result in the presence of the starting ketone.
-
Polymeric Byproducts: The high temperatures often required for the Leuckart reaction can sometimes lead to the formation of polymeric materials.[2][3]
-
Comparative Analysis of Purity Confirmation Methods
A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. The following table summarizes the key techniques and their specific applications in this context.
| Analytical Technique | Purpose | Information Obtained | Applicability to Synthesis Routes |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect impurities. | Percentage purity, retention times of the main peak and impurities. | Both Reductive Amination and Leuckart Reaction. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of impurities. | Chemical shifts and coupling constants confirming the molecular structure. Presence of signals corresponding to potential impurities. | Both Reductive Amination and Leuckart Reaction. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identify volatile impurities and confirm molecular weight. | Fragmentation pattern confirming the identity of the main compound and volatile impurities. | Both Reductive Amination and Leuckart Reaction. |
| Elemental Analysis | Confirm elemental composition. | Percentage of Carbon, Hydrogen, and Nitrogen. | Both Reductive Amination and Leuckart Reaction. |
| Chiral HPLC | Determine enantiomeric purity. | Ratio of enantiomers for chiral separations. | Applicable if a stereospecific synthesis or chiral resolution was performed. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in the initial mobile phase composition.
-
Injection: Inject 10 µL of the sample solution.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 280 nm).
-
Analysis: Calculate the purity based on the relative peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or 500 MHz).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra.
Expected Chemical Shifts (Hypothetical, based on similar structures):
-
¹H NMR (CDCl₃, 400 MHz): δ 6.7-6.9 (m, 3H, Ar-H), 4.25 (s, 4H, -O-CH₂-CH₂-O-), 4.0-4.1 (q, 1H, -CH(NH₂)-), 1.3-1.4 (d, 3H, -CH₃), 1.5-2.0 (br s, 2H, -NH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 143.5, 142.0, 135.0, 120.0, 117.0, 116.5 (Ar-C), 64.5, 64.0 (-O-CH₂-CH₂-O-), 50.0 (-CH(NH₂)-), 24.0 (-CH₃).
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Temperature Program:
-
Initial temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C, hold for 10 min.
Mass Spectrometry:
-
Electron Ionization (EI) at 70 eV.
Expected Fragmentation Pattern:
-
The molecular ion peak (M⁺) at m/z 179 should be observed.
-
A characteristic fragmentation would be the loss of a methyl group (-CH₃) resulting in a peak at m/z 164.
-
Alpha-cleavage is a predominant fragmentation mode for amines, leading to the loss of the largest alkyl group.[4]
Elemental Analysis
Instrumentation:
-
CHN Elemental Analyzer.
Procedure:
-
Accurately weigh a small amount of the dried sample.
-
Analyze according to the instrument's standard operating procedure.
Theoretical Values for C₁₀H₁₃NO₂:
-
Carbon (C): 67.02%
-
Hydrogen (H): 7.31%
-
Nitrogen (N): 7.82%
Visualizing the Purity Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the purity of synthesized this compound.
Caption: Workflow for Synthesis and Purity Confirmation.
This guide provides a framework for the systematic and comprehensive purity analysis of this compound. By understanding the potential impurities from different synthetic routes and employing a suite of orthogonal analytical techniques, researchers can ensure the quality and reliability of this important chemical intermediate.
References
A Head-to-Head In Vitro Comparison of Benzodioxan Ethanamine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of the enantiomers of 2-(aminomethyl)-1,4-benzodioxane derivatives, focusing on their interactions with α1-adrenergic and 5-HT1A receptors. The data presented herein is primarily based on studies of the well-characterized compound WB-4101, a close structural analog, and serves as a valuable surrogate for understanding the pharmacological properties of this class of molecules.
Quantitative Analysis of Receptor Binding and Functional Activity
The stereochemistry of benzodioxan ethanamine derivatives plays a pivotal role in their affinity and functional activity at α1-adrenergic and 5-HT1A receptors. The following table summarizes the in vitro data for the (R)- and (S)-enantiomers of a representative benzodioxan ethanamine derivative, highlighting the stereoselectivity at these two important G-protein coupled receptors (GPCRs).
| Isomer | Receptor Target | Assay Type | Parameter | Value |
| (S)-Isomer | α1A-Adrenergic | Radioligand Binding | pKi | 9.1 |
| α1B-Adrenergic | Radioligand Binding | pKi | 8.2 | |
| α1D-Adrenergic | Radioligand Binding | pKi | 9.0 | |
| α1-Adrenergic (general) | Functional Antagonism | pA2 | 8.9[1] | |
| 5-HT1A | Radioligand Binding | Ki (nM) | ~2.5 | |
| 5-HT1A | Functional (GTPγS) | Agonist Activity | Yes (Partial) | |
| (R)-Isomer | α1A-Adrenergic | Radioligand Binding | pKi | 7.5 |
| α1B-Adrenergic | Radioligand Binding | pKi | 7.1 | |
| α1D-Adrenergic | Radioligand Binding | pKi | 7.4 | |
| 5-HT1A | Radioligand Binding | Ki (nM) | Higher than (S)-isomer | |
| 5-HT1A | Functional (GTPγS) | Agonist Activity | Lower than (S)-isomer |
Note: Data is compiled from multiple sources and may involve different experimental conditions. The values for WB-4101 and its analogs are used as representative data for the benzodioxan ethanamine scaffold. A higher pKi or pA2 value indicates greater binding affinity or antagonist potency, respectively.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key in vitro assays used to characterize the benzodioxan ethanamine isomers.
Radioligand Binding Assay for α1-Adrenergic Receptors (Competition Assay)
This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of the benzodioxan ethanamine isomers for α1-adrenergic receptor subtypes.
1. Materials:
- Cell membranes expressing the human α1A, α1B, or α1D-adrenergic receptor subtype.
- Radioligand: [3H]-Prazosin (a selective α1-antagonist).
- Test Compounds: (R)- and (S)-benzodioxan ethanamine isomers.
- Non-specific binding control: Phentolamine (10 µM).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add in the following order:
- Assay buffer.
- Test compound or vehicle (for total binding) or non-specific binding control.
- A fixed concentration of [3H]-Prazosin (typically at its Kd value).
- Cell membrane preparation (20-50 µg of protein per well).
- Incubate the plate at 25°C for 60 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Determine the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
[35S]GTPγS Functional Assay for 5-HT1A Receptors
This assay measures the functional activity of the benzodioxan ethanamine isomers at the 5-HT1A receptor by quantifying agonist-induced G-protein activation.
1. Materials:
- Cell membranes from cells stably expressing the human 5-HT1A receptor.
- [35S]GTPγS.
- Test Compounds: (R)- and (S)-benzodioxan ethanamine isomers.
- GDP (Guanosine diphosphate).
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4.
- Non-specific binding control: Unlabeled GTPγS (10 µM).
- 96-well microplates.
- Glass fiber filters.
- Scintillation cocktail and scintillation counter.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add cell membranes (10-20 µg of protein per well) and incubate with GDP (10 µM) on ice for 15 minutes to allow for the dissociation of endogenous GTP.
- Add the test compound or vehicle (for basal activity).
- Initiate the reaction by adding [35S]GTPγS (0.1 nM).
- Incubate the plate at 30°C for 30 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters three times with ice-cold wash buffer.
- Determine the amount of bound [35S]GTPγS by scintillation counting.
3. Data Analysis:
- Subtract the non-specific binding from all values.
- Plot the amount of specifically bound [35S]GTPγS against the logarithm of the test compound concentration.
- Analyze the data using non-linear regression to determine the EC50 (potency) and Emax (efficacy) for each isomer.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for characterization.
Caption: α1-Adrenergic Receptor Gq Signaling Pathway.
Caption: 5-HT1A Receptor Gi Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
Binding Affinity of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine at SERT Remains Undetermined in Publicly Available Literature
A comprehensive search of scientific databases and literature has not yielded specific binding affinity data (Ki or IC50 values) for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine at the human serotonin transporter (SERT). While the pharmacological profiles of various structurally related benzodioxane derivatives have been characterized for their interaction with different receptors, including serotonin receptors, specific data for the binding of this compound to SERT is not present in the accessible scientific literature.
This guide was intended to provide a detailed comparison of the binding affinity of this compound at SERT against a panel of well-characterized Selective Serotonin Reuptake Inhibitors (SSRIs). However, the absence of this primary data point for the compound of interest precludes a direct and quantitative comparison.
For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a comparative overview of the binding affinities of commonly prescribed SSRIs at SERT, along with a detailed experimental protocol for determining such affinities. This information can serve as a valuable reference for future studies that may involve the characterization of novel compounds targeting the serotonin transporter.
Comparison of SERT Binding Affinities for Common SSRIs
The following table summarizes the binding affinities (Ki in nM) of several widely used SSRIs for the human serotonin transporter. Lower Ki values are indicative of higher binding affinity.
| Compound | Ki (nM) for SERT |
| Paroxetine | ~1 |
| Sertraline | ~2.0 |
| S-Citalopram | ~10 |
| S-Fluoxetine | ~35 |
| R-Fluoxetine | ~41 |
Note: These values are approximate and can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
A standard method for determining the binding affinity of a compound to SERT is through a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for SERT
Objective: To determine the inhibitory constant (Ki) of a test compound for the human serotonin transporter (SERT).
Materials:
-
Membrane Preparation: Cell membranes expressing human SERT (e.g., from HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled SERT ligand, such as [3H]-Citalopram or [3H]-Paroxetine.
-
Test Compound: The compound for which the binding affinity is to be determined (e.g., this compound).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well Filter Plates and a Cell Harvester.
-
Scintillation Counter.
Workflow:
Comparative Analysis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine and its Analogs on Dopamine Release
Introduction
This guide provides a comparative analysis of the potential effects of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine on dopamine release. Due to a lack of direct experimental data on this specific compound, this guide will leverage data from structurally similar and well-characterized phenethylamine derivatives: 3,4-Methylenedioxyamphetamine (MDA) and para-Methoxyamphetamine (PMA). By examining the established pharmacological profiles and experimental data of these analogs, we can infer a potential mechanism of action and guide future validation studies for this compound. This document is intended for researchers, scientists, and drug development professionals investigating novel psychoactive compounds.
Comparative Overview
This compound shares a core phenethylamine structure with MDA and PMA, suggesting it may also interact with monoamine transporters. The primary differences lie in the substitution pattern on the phenyl ring.
| Compound | Chemical Structure | Summary of Known Effects on Dopamine (DA) Release |
| This compound | Effects on dopamine release are not yet experimentally validated. | |
| 3,4-Methylenedioxyamphetamine (MDA) | Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) by reversing the flux of monoamines through their respective transporters.[1][2][3][4] | |
| para-Methoxyamphetamine (PMA) | Primarily a selective serotonin releasing agent with weaker effects on dopamine and norepinephrine transporters.[5][6][7][8] It also acts as a monoamine oxidase A (MAO-A) inhibitor.[5] |
Presumed Mechanism of Action
Substituted amphetamines like MDA and PMA primarily exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These compounds can act as substrates for these transporters, leading to competitive inhibition of monoamine reuptake and promoting the reverse transport, or efflux, of neurotransmitters from the presynaptic neuron into the synaptic cleft.[1][3]
The following diagram illustrates the general mechanism by which amphetamine derivatives are thought to increase extracellular monoamine concentrations.
Experimental Protocols for Validation
To validate the effects of this compound on dopamine release, standard preclinical techniques such as in vivo microdialysis and fast-scan cyclic voltammetry (FSCV) are recommended.
In Vivo Microdialysis
This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure neurotransmitter levels.[9][10][11]
Protocol:
-
Surgical Implantation: Anesthetize the subject animal (e.g., rat) and stereotaxically implant a guide cannula into the brain region of interest, such as the nucleus accumbens or striatum.[12] Allow for a post-operative recovery period of 5-7 days.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).[11]
-
Baseline Collection: Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine levels. Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour prior to drug administration.
-
Drug Administration: Administer the test compound (e.g., this compound, MDA, or PMA) via a systemic route (e.g., intraperitoneal injection) or through reverse dialysis.
-
Sample Collection and Analysis: Continue to collect dialysate samples for several hours post-administration. Analyze the samples for dopamine and its metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9]
-
Data Analysis: Normalize the post-injection dopamine levels to the baseline levels for each animal and express the results as a percentage of baseline.
Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that provides sub-second temporal resolution for measuring changes in extracellular dopamine concentrations, making it ideal for studying the dynamics of dopamine release and reuptake.[13][14][15][16]
Protocol:
-
Electrode Implantation: Under anesthesia, implant a carbon-fiber microelectrode into the target brain region. A stimulating electrode is also implanted in a relevant pathway (e.g., the medial forebrain bundle) to evoke dopamine release.
-
Waveform Application: Apply a triangular waveform potential to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[14] This rapidly oxidizes and then reduces dopamine at the electrode surface, generating a measurable current.
-
Baseline Recording: Record the background current before applying any stimulation. This background is then subtracted from subsequent recordings to isolate the faradaic current produced by dopamine.[14]
-
Evoked Release: Apply a brief electrical stimulation to evoke dopamine release and record the resulting changes in current.
-
Drug Application: Administer the test compound and repeat the electrical stimulation to measure the drug's effect on evoked dopamine release and uptake kinetics.
-
Data Analysis: The resulting current is converted to dopamine concentration based on calibration of the electrode. This allows for the quantification of parameters such as the maximum concentration of released dopamine and the rate of its clearance from the extracellular space.
Quantitative Comparison of MDA and PMA
The following table summarizes experimental data on the effects of MDA and PMA on monoamine release. Such data would be essential to generate for this compound to understand its pharmacological profile.
| Compound | Assay | Dopamine (DA) Effect | Serotonin (5-HT) Effect | Reference |
| MDA | Monoamine Release (EC₅₀, nM) | Potent Releaser | Potent Releaser | [1] |
| PMA | Monoamine Release (EC₅₀, nM) | 166 | Not Reported | [5] |
EC₅₀ (Half-maximal effective concentration) values represent the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. Lower values indicate greater potency.
Conclusion
While the direct effects of this compound on dopamine release remain to be elucidated, its structural similarity to MDA and PMA provides a strong rationale for investigating its potential as a monoamine releasing agent. The established pharmacological profiles of MDA and PMA serve as valuable benchmarks for comparison. To validate the potential effects of this compound, rigorous preclinical studies employing techniques such as in vivo microdialysis and fast-scan cyclic voltammetry are necessary. The experimental protocols and comparative data presented in this guide offer a framework for conducting such validation studies, which will be critical in determining the neurochemical profile and potential therapeutic or abuse liability of this novel compound.
References
- 1. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 2. Actions of 3,4-methylenedioxymethamphetamine (MDMA) on cerebral dopaminergic, serotonergic and cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. para-Methoxyamphetamine - Wikipedia [en.wikipedia.org]
- 6. para-Methoxymethamphetamine - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. ndarc.med.unsw.edu.au [ndarc.med.unsw.edu.au]
- 9. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Hazard Profile
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards.[1] Understanding its hazard profile is the first step in ensuring safe disposal.
Hazard Identification and Classification:
| Hazard Class | Category | Hazard Statement | Pictogram |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | GHS05 |
| Acute Aquatic Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects | GHS09 |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Essential Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
Step-by-Step Disposal Protocol
The primary disposal instruction for this compound is to "Dispose of contents/ container to an approved waste disposal plant."[1][2] This means it should not be disposed of down the drain or in regular trash. The following steps outline the correct procedure:
Step 1: Waste Identification and Segregation
-
Labeling: Ensure the waste container holding the this compound is clearly labeled with the full chemical name and associated hazard symbols.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous reactions. This compound is incompatible with acids and strong oxidizing agents.[2]
Step 2: Selecting the Appropriate Waste Container
-
Container Type: Use a designated, leak-proof, and chemically compatible container for solid chemical waste. The container should have a secure screw-top cap.
-
Container Condition: Ensure the container is in good condition, free from cracks or contamination.
Step 3: Safe Handling During Waste Transfer
-
Ventilation: Conduct all waste transfer activities in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[3]
-
Avoid Contamination: Use clean spatulas and other equipment to transfer the solid waste into the designated container. Avoid creating dust.[4]
-
Closure: Securely close the waste container immediately after transferring the waste.
Step 4: Storage of Chemical Waste
-
Storage Location: Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area. This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Arranging for Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste management provider to schedule a pickup for the waste.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and local regulations. Provide accurate information about the chemical and its quantity.
Emergency Procedures
In the event of accidental exposure or a spill, follow these immediate first-aid measures and consult the Safety Data Sheet (SDS).[1]
| Exposure Route | First-Aid Measures |
| If Swallowed | Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][2] |
| In Case of Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
| If Inhaled | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][3] |
For spills, immediately alert personnel in the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated waste container.[4] For large spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for the ethanamine derivative, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine. The following procedural guidance outlines the necessary personal protective equipment (PPE), spill cleanup protocols, and waste disposal plans to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the recommended PPE based on the known hazards of this compound.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][2][3] Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consider double-gloving.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | In situations with a potential for splashing, chemical splash goggles are required. A face shield may be necessary for larger quantities or when there is a significant splash risk. |
| Respiratory Protection | NIOSH-approved respirator | A half- or full-facepiece respirator with organic vapor cartridges is recommended, especially when handling the substance outside of a certified chemical fume hood.[5][6][7][8] Ensure proper fit testing and adherence to a comprehensive respiratory protection program. |
| Protective Clothing | Laboratory coat or chemical-resistant apron | A standard lab coat is sufficient for handling small quantities in a controlled setting. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn. |
| Foot Protection | Closed-toe shoes | Perforated shoes, sandals, or open-toed footwear are not permitted in the laboratory.[6] |
Operational and Disposal Plans
Handling Procedures:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
Spill Cleanup Protocol:
In the event of a spill, follow these step-by-step procedures.
For Minor Spills (contained and posing no immediate respiratory threat):
-
Alert personnel in the immediate area.
-
Don appropriate PPE as outlined in the table above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9]
-
Neutralize (if applicable): For amine compounds, a weak acid such as citric acid can be used for neutralization.[9] Use pH paper to confirm neutralization.[9][10]
-
Collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.[11]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For Major Spills (large volume, in a poorly ventilated area, or posing an immediate respiratory hazard):
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system.
-
If trained and safe to do so, shut off ignition sources and increase ventilation.
-
Do not attempt to clean up the spill without the appropriate training and equipment.
Waste Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregate waste: Keep amine waste separate from other chemical waste streams to prevent hazardous reactions.[12]
-
Containerize properly: Use compatible, sealed, and clearly labeled containers for all waste.[12][13] The original container can often be used for the main component of the waste.[13]
-
Storage: Store waste containers in a cool, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[12]
-
Arrange for disposal: Contact your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and disposal in accordance with local, state, and federal regulations.[12][14]
Visual Safety Guides
To further aid in operational safety, the following diagrams illustrate the logical workflow for PPE selection and the procedural steps for spill response.
Caption: PPE Selection Workflow for Handling the Compound.
References
- 1. droppe.com [droppe.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. 3m.com [3m.com]
- 7. Respirator Selection and Use | Personal Protective Equipment | CDC [cdc.gov]
- 8. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. jk-sci.com [jk-sci.com]
- 11. ccny.cuny.edu [ccny.cuny.edu]
- 12. collectandrecycle.com [collectandrecycle.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
